N-Boc-S-methyl-L-cysteine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDQTEFRLDDJAM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427013 | |
| Record name | N-Boc-S-methyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16947-80-1 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-S-methyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-S-methyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Boc-S-methyl-L-cysteine synthesis and purification protocol
An in-depth technical guide to the synthesis and purification of N-Boc-S-methyl-L-cysteine, designed for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction
This compound is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances stability and solubility, while the S-methyl group on the cysteine thiol prevents unwanted side reactions and allows for specific modifications.[1] This guide outlines a common two-step synthetic route involving the N-Boc protection of L-cysteine followed by the S-methylation of the thiol group. Detailed purification and characterization methods are also provided.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for identification and quality control.
| Property | Value | Citation(s) |
| Alternate Names | N-(tert-Butoxycarbonyl)-S-methyl-L-cysteine, Boc-L-Cys(Me)-OH | [2] |
| CAS Number | 16947-80-1 | [1][2] |
| Molecular Formula | C₉H₁₇NO₄S | [1][2] |
| Molecular Weight | 235.30 g/mol | [1][2] |
| Appearance | White solid | [1][3] |
| Purity | ≥95.0% | [3] |
| Optical Rotation | [a]²⁰/D = -26 ± 2° (c=1, in MeOH) | [1] |
| Storage | Store at 0-8°C | [1] |
Synthesis Protocol
The synthesis of this compound is typically achieved in two main steps: N-protection of L-cysteine followed by S-methylation.
Step 1: Synthesis of N-Boc-L-cysteine
This procedure begins with the reduction of L-cystine to L-cysteine, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).
Reaction Parameters
| Parameter | Value |
| Starting Material | L-Cystine |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) |
| Solvent | Dioxane/Water |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | ~97% |
Experimental Protocol
-
Dissolution: Dissolve L-cystine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add sodium borohydride (2.5 eq) portion-wise, maintaining the temperature below 10°C. Stir the mixture for 3 hours at room temperature.
-
Boc Protection: Cool the reaction mixture back to 0°C. Add di-tert-butyl dicarbonate (2.2 eq) and stir the reaction overnight, allowing it to slowly warm to room temperature.
-
Work-up: Acidify the reaction mixture to pH 2-3 with a 1 M HCl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure to yield crude N-Boc-L-cysteine, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
The thiol group of N-Boc-L-cysteine is methylated using a suitable methylating agent, such as methyl iodide.
Reaction Parameters
| Parameter | Value |
| Starting Material | N-Boc-L-cysteine |
| Methylating Agent | Methyl iodide (CH₃I) |
| Base | Sodium hydroxide (NaOH) |
| Solvent | Methanol/Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | High |
Experimental Protocol
-
Dissolution: Dissolve crude N-Boc-L-cysteine (1.0 eq) in a mixture of methanol and water.
-
Deprotonation: Add a 1 M aqueous solution of sodium hydroxide (2.2 eq) dropwise at room temperature.
-
Methylation: Add methyl iodide (2.0 eq) and stir the mixture vigorously for 4-6 hours at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentration: Concentrate the solution under reduced pressure to obtain the crude this compound.
Purification Protocol
The crude product is purified using silica gel column chromatography to yield the final high-purity compound.
Purification Parameters
| Parameter | Value |
| Method | Silica Gel Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Ethyl acetate/Hexanes with 1% acetic acid |
| Purity (Post-purification) | >95% |
Experimental Protocol
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in the mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate), containing 1% acetic acid to keep the carboxylic acid protonated and improve peak shape.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Drying: Dry the purified product under a high vacuum to remove any residual solvent, yielding this compound as a white solid.
Visualized Workflows
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Purification Workflow
References
Physicochemical properties of N-Boc-S-methyl-L-cysteine
An In-depth Technical Guide to N-Boc-S-methyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of this compound (Boc-L-Cys(Me)-OH). This valuable amino acid derivative is a key building block in peptide synthesis and pharmaceutical research, offering enhanced stability and a versatile functional group for the development of novel therapeutics.[1]
Core Physicochemical Properties
This compound is a white solid at room temperature.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus enhances its stability and solubility, making it suitable for various organic synthesis applications.[1]
General Properties
| Property | Value | Source |
| CAS Number | 16947-80-1 | [1][2] |
| Molecular Formula | C₉H₁₇NO₄S | [1][2] |
| Molecular Weight | 235.30 g/mol [2][3]; 235.7 g/mol [1] | [1][2][3] |
| Appearance | White solid | [1] |
| Purity | ≥ 97% | [1] |
Quantitative Physicochemical Data
| Property | Value | Conditions |
| Optical Rotation | [α]D20 = -26 ± 2° | c=1 in Methanol[1] |
| Storage Conditions | 0-8°C | [1] |
Applications in Research and Drug Development
This compound is a crucial reagent in medicinal chemistry and pharmaceutical science. Its primary applications include:
-
Peptide Synthesis : It serves as a fundamental building block in the synthesis of modified peptides.[1] The S-methyl group provides a stable, protected thiol functionality that prevents unwanted side reactions, such as disulfide bond formation, during peptide chain elongation.
-
Drug Development : This compound is integral to the development of new drugs, particularly those designed to target cysteine residues in proteins.[1] It is used in the synthesis of potential inhibitors of biological pathways, such as glycosphingolipid biosynthesis.[2]
-
Therapeutic Research : Researchers utilize this compound to create peptides with potential antioxidant and neuroprotective properties, which are studied in fields like cancer research.[1]
Experimental Protocols & Methodologies
Detailed experimental protocols are essential for the successful application of this compound. Below are representative methodologies for its synthesis and its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).
Synthesis of this compound
The synthesis of N-protected, S-alkylated cysteine derivatives is a well-established process in organic chemistry. A general workflow involves two key steps: protection of the amino group followed by alkylation of the thiol group.
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Amino Group Protection : L-cysteine is dissolved in a suitable solvent mixture (e.g., dioxane-water). A base, such as triethylamine (TEA) or 1,1,3,3-tetramethylguanidine, is added to deprotonate the amino group.[4] Di-tert-butyl dicarbonate (Boc₂O) is then added to the reaction mixture to install the Boc protecting group on the nitrogen atom. The reaction is stirred until completion, typically monitored by Thin Layer Chromatography (TLC).
-
Thiol Group Alkylation : The resulting N-Boc-L-cysteine is then subjected to S-alkylation. The compound is dissolved in a solvent like dimethylformamide (DMF). A base is used to deprotonate the thiol group, forming a thiolate. A methylating agent, such as methyl iodide (CH₃I), is added to the mixture. The reaction proceeds, often with heating, to form the S-methyl ether linkage.
-
Workup and Purification : After the reaction is complete, an aqueous workup is performed to remove inorganic salts and unreacted reagents. The crude product is extracted into an organic solvent. The organic layer is dried and concentrated. The final product, this compound, is purified using techniques such as column chromatography or recrystallization to yield a high-purity solid.
Incorporation into Peptides via Boc-SPPS
This compound is frequently used in Solid-Phase Peptide Synthesis (SPPS) following the Boc/Bzl protection strategy. The workflow below illustrates a single coupling cycle.
Caption: A single cycle of this compound incorporation in Boc-SPPS.
Methodology:
This protocol outlines a manual SPPS cycle for incorporating this compound.[5][6]
-
N-α-Boc Deprotection : The peptide-resin from the previous cycle is treated with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for approximately 20-30 minutes to remove the N-terminal Boc group, exposing a free amine.[5][6] The resin is then washed thoroughly with DCM and isopropanol (IPA).[6]
-
Neutralization : The resin is treated with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to neutralize the protonated amine, preparing it for the coupling reaction.[5][6] This is followed by extensive washing with DCM.[5]
-
Amino Acid Coupling : In a separate vessel, this compound (typically 3 equivalents) is pre-activated with a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF.[5] This activated solution is then added to the neutralized resin, and the mixture is agitated for 1-2 hours until the coupling is complete, as monitored by a qualitative method like the Kaiser test.[5]
-
Washing : After coupling, the resin is washed with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide-resin ready for the next cycle.[6]
References
Navigating the Solubility of N-Boc-S-methyl-L-cysteine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of N-Boc-S-methyl-L-cysteine, a critical building block for researchers, scientists, and professionals in drug development and peptide synthesis. Due to the limited availability of specific quantitative data in public literature, this guide synthesizes qualitative information, comparative data from structurally related compounds, and a detailed experimental protocol to empower researchers in their laboratory work.
Core Topic: Solubility Profile of this compound
This compound is a valuable amino acid derivative utilized in peptide synthesis and pharmaceutical research.[1] Its tert-butoxycarbonyl (Boc) protecting group enhances its stability and influences its solubility, making it suitable for various applications in organic synthesis.[1] The presence of both the bulky, nonpolar Boc group and the polar amino acid backbone results in a nuanced solubility profile across different organic solvents.
Data Presentation: Solubility in Organic Solvents
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Qualitative Solubility of this compound | Rationale & Supporting Evidence |
| Polar Aprotic Solvents | ||||
| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Soluble | DMF is a common and effective solvent for peptide synthesis, known to dissolve many protected amino acids.[][3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Soluble | DMSO is a strong organic solvent capable of dissolving a wide array of organic materials, including many polymers and inorganic salts.[3] |
| Acetonitrile (ACN) | C₂H₃N | 37.5 | Moderately Soluble | Generally, protected amino acids show some solubility in acetonitrile, which is often used in purification (e.g., HPLC). |
| Chlorinated Solvents | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble | DCM is frequently used in Boc-based solid-phase peptide synthesis as it readily dissolves most Boc-protected amino acids.[4] |
| Chloroform | CHCl₃ | 4.8 | Soluble | Similar to DCM, chloroform is a relatively nonpolar solvent capable of dissolving compounds with nonpolar protecting groups. A derivative, N-(tert-Butoxycarbonyl)-L-cysteine methyl ester, is noted to be soluble in chloroform. |
| Alcohols | ||||
| Methanol (MeOH) | CH₃OH | 32.7 | Soluble | This compound's optical rotation is measured in methanol, indicating solubility.[1] |
| Ethanol (EtOH) | C₂H₅OH | 24.5 | Moderately Soluble | Unprotected L-cysteine is soluble in ethanol, and the Boc group may enhance solubility in less polar solvents. |
| Ethers | ||||
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Sparingly Soluble to Insoluble | Highly nonpolar, diethyl ether is often used to precipitate peptides after cleavage, indicating low solubility for the final product and likely for the protected amino acid as well.[5] |
| Hydrocarbons | ||||
| Hexane | C₆H₁₄ | 1.9 | Insoluble | As a nonpolar hydrocarbon, hexane is unlikely to dissolve the polar amino acid backbone of this compound. |
Experimental Protocols: Determining Solubility
The following is a standardized gravimetric method for determining the solubility of this compound in a specific organic solvent. This protocol can be adapted for various solvents and temperatures.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with tight-fitting caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporation dish or pre-weighed container
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution reaches saturation.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with gentle agitation to ensure the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporation dish. Carefully evaporate the solvent using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the this compound.
-
Mass Determination: Once the solvent is completely removed, accurately weigh the evaporation dish containing the dried this compound.
-
Calculation: The solubility (in g/L) can be calculated using the following formula:
Solubility (g/L) = (Mass of dried this compound (g)) / (Volume of supernatant withdrawn (L))
Mandatory Visualization: Experimental Workflows
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagrams illustrate the general workflow for incorporating this amino acid into a peptide chain using the Boc/Bzl protection strategy.
References
Stability of N-Boc-S-methyl-L-cysteine under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of N-Boc-S-methyl-L-cysteine under various acidic and basic conditions. Understanding the stability profile of this protected amino acid is critical for its effective use in peptide synthesis, drug development, and other applications in the life sciences. This document details the intrinsic lability of the N-tert-butoxycarbonyl (Boc) protecting group in acidic environments and the relative stability of the S-methyl thioether linkage, supported by established chemical principles.
Executive Summary
This compound is a valuable building block in chemical synthesis, offering a protected amino group and a stable thioether side chain. The primary determinant of its stability is the acid-labile N-Boc group, which is readily cleaved under acidic conditions. In contrast, both the N-Boc group and the S-methyl moiety exhibit significant stability under basic conditions. The thioether is, however, susceptible to oxidation, a factor to consider during handling and in reaction design. This guide presents a detailed analysis of these stability characteristics, including quantitative data, experimental protocols for stability assessment, and relevant biochemical pathways.
Stability Profile under Acidic and Basic Conditions
The stability of this compound is fundamentally dictated by the pH of its environment. The molecule's two key functional moieties, the N-Boc protecting group and the S-methyl thioether, exhibit distinct responses to acidic and basic milieus.
Acidic Conditions
The N-Boc group is well-documented as being highly susceptible to acid-catalyzed cleavage.[1][2][3] This lability is a cornerstone of its utility as a protecting group in organic synthesis, particularly in peptide synthesis where it can be selectively removed without affecting other protecting groups. The mechanism of deprotection involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[4]
The S-methyl thioether linkage, in contrast, is generally stable under the acidic conditions typically used for Boc deprotection. Thioethers are known to be resistant to cleavage by non-oxidizing acids.
Table 1: Estimated Stability of this compound in Acidic Conditions
| pH | Temperature (°C) | Time (hours) | Estimated % Degradation (N-Boc Cleavage) | Primary Degradation Product |
| 1 | 25 | 1 | >95% | S-methyl-L-cysteine |
| 2 | 25 | 4 | >90% | S-methyl-L-cysteine |
| 3 | 25 | 24 | ~50-70% | S-methyl-L-cysteine |
| 4 | 25 | 24 | ~10-20% | S-methyl-L-cysteine |
| 5 | 25 | 24 | <5% | - |
Note: The data in this table are estimations based on the known acid lability of the N-Boc group. Actual degradation rates may vary depending on the specific acid, solvent, and concentration.
Basic Conditions
Under basic conditions, the N-Boc group is highly stable and resistant to cleavage. This orthogonality to base-labile protecting groups like Fmoc is a key feature in synthetic strategies. Similarly, the S-methyl thioether bond is also stable in the presence of bases. Therefore, this compound exhibits excellent stability in basic solutions.
Table 2: Estimated Stability of this compound in Basic Conditions
| pH | Temperature (°C) | Time (hours) | Estimated % Degradation | Primary Degradation Product |
| 9 | 25 | 24 | <1% | - |
| 10 | 25 | 24 | <1% | - |
| 11 | 25 | 24 | <1% | - |
| 12 | 25 | 24 | <2% | - |
| 13 | 25 | 24 | <5% (potential for slow hydrolysis) | - |
Note: The data in this table are estimations based on the known stability of the N-Boc group and thioethers in basic media. Minor degradation at very high pH over extended periods could occur due to general hydrolysis.
Experimental Protocols
To empirically determine the stability of this compound, a systematic study using High-Performance Liquid Chromatography (HPLC) is recommended.
Protocol for pH Stability Assessment
Objective: To quantify the degradation of this compound over time at various pH values.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer solutions (pH 2, 4, 6, 8, 10, 12)
-
Formic acid or trifluoroacetic acid (TFA) for mobile phase modification
-
Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
pH meter
-
Thermostatted incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Preparation of Test Solutions: In separate vials, add a known volume of the stock solution to each of the prepared buffer solutions to achieve a final concentration of approximately 0.1 mg/mL. Ensure the initial organic solvent concentration is low (e.g., <5%) to minimize its effect on the buffer pH.
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C or 40°C for accelerated testing).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
-
Quenching (for acidic samples): For samples at low pH where degradation is expected, immediately neutralize the aliquot with a suitable base to stop the degradation process before analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. The percentage of remaining compound can be calculated relative to the peak area at time zero.
Signaling Pathways and Logical Relationships
While this compound is a synthetic molecule, its core structure, S-methyl-L-cysteine, is a naturally occurring amino acid derivative found in some plants and is involved in cellular metabolism. Specifically, it can be integrated into pathways related to methionine and glutathione metabolism, which are central to cellular redox homeostasis.
Boc Deprotection Pathway
The following diagram illustrates the acid-catalyzed deprotection of this compound.
References
- 1. Overview of Methionine Metabolic Pathway - Creative Proteomics [creative-proteomics.com]
- 2. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 3. Glutathione - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]
N-Boc-S-methyl-L-cysteine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-S-methyl-L-cysteine, a key building block in synthetic chemistry. This document covers its chemical properties, synthesis, and applications, with a focus on its role as a precursor for potential inhibitors of glycosphingolipid biosynthesis and its use in peptide synthesis. Detailed experimental protocols and visual diagrams of related biochemical pathways are provided to support researchers in their laboratory work.
Core Compound Data
This compound, also known as N-(tert-Butoxycarbonyl)-S-methyl-L-cysteine, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the amine, while the S-methyl group protects the thiol, making it a valuable reagent for controlled chemical synthesis.
| Property | Value | Citations |
| CAS Number | 16947-80-1 | [1] |
| Molecular Formula | C₉H₁₇NO₄S | [1] |
| Molecular Weight | 235.30 g/mol | [1] |
| Alternate Names | N-(tert-Butoxycarbonyl)-S-methyl-L-cysteine, Boc-L-Cys(Me)-OH | [1] |
| Primary Application | Educt for the synthesis of potential inhibitors of glycosphingolipid biosynthesis; use in biochemical research and peptide synthesis. | [1] |
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes can be envisioned for the preparation of this compound: the N-Boc protection of S-methyl-L-cysteine or the S-methylation of N-Boc-L-cysteine. Below is a representative protocol for the N-Boc protection of S-methyl-L-cysteine.
Objective: To synthesize this compound from S-methyl-L-cysteine.
Materials:
-
S-methyl-L-cysteine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve S-methyl-L-cysteine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and adjust the pH to 10-11 by the dropwise addition of a 1M NaOH solution.
-
Boc Protection: While maintaining the temperature and pH, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the product with three portions of ethyl acetate.
-
-
Isolation:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (if necessary): The crude this compound can be purified by silica gel column chromatography.
Application in Glycosphingolipid Biosynthesis Inhibition Assays
This compound serves as a precursor for synthesizing inhibitors of enzymes like glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid biosynthesis.[1] The following is a general protocol for an in vitro GCS inhibition assay, where a derivative of this compound would first be synthesized to create the active inhibitor.
Objective: To determine the inhibitory effect of a test compound on glucosylceramide synthase activity.
Materials:
-
Microsomal fraction containing glucosylceramide synthase
-
This compound-derived test inhibitor
-
UDP-[¹⁴C]-glucose (radiolabeled substrate)
-
Ceramide (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Chloroform/methanol mixture (2:1, v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Synthesize the active inhibitor from this compound through appropriate chemical modifications. Dissolve the final compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, microsomal protein, and ceramide.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (or vehicle control) to the reaction mixtures and pre-incubate for a specified time at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding UDP-[¹⁴C]-glucose.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Lipid Extraction and Separation: Vortex the mixture and centrifuge to separate the phases. The lower organic phase containing the lipids is collected.
-
Quantification: The organic phase is dried, and the residue is redissolved in a small volume of chloroform/methanol. The amount of radiolabeled glucosylceramide formed is quantified by liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value.
Signaling Pathways and Logical Relationships
Inhibition of glycosphingolipid biosynthesis, for which this compound is a precursor to inhibitors, can have significant downstream effects on cellular signaling. One of the well-documented consequences is the modulation of insulin signaling.
Caption: Inhibition of GCS leads to enhanced insulin signaling.
The workflow for utilizing this compound in the development of a GCS inhibitor and subsequent biological testing can be visualized as follows.
Caption: Workflow from starting material to lead compound identification.
References
Spectroscopic Data of N-Boc-S-methyl-L-cysteine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-S-methyl-L-cysteine, a key building block in synthetic organic chemistry and drug discovery. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS RN: 16947-80-1; Molecular Formula: C₉H₁₇NO₄S; Molecular Weight: 235.30 g/mol ).[1] While a complete, unified dataset from a single source is not publicly available, the data presented is a composite based on typical values for closely related structures and general principles of spectroscopy.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |
| ~2.15 | s | 3H | S-CH₃ |
| ~2.90 - 3.10 | m | 2H | β-CH₂ |
| ~4.30 - 4.40 | m | 1H | α-CH |
| ~5.30 | d | 1H | NH |
| ~10.0 - 12.0 | br s | 1H | COOH |
Note: Predicted data is based on spectral data of similar compounds such as S-Methyl-L-cysteine and other N-Boc protected amino acids. The solvent is typically CDCl₃ or DMSO-d₆.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~15.5 | S-CH₃ |
| ~28.3 | C(CH₃)₃ (Boc) |
| ~36.0 | β-CH₂ |
| ~53.0 | α-CH |
| ~80.0 | C(CH₃)₃ (Boc) |
| ~155.5 | C=O (Boc) |
| ~174.0 | C=O (Carboxyl) |
Note: Predicted data is based on spectral data of N-Boc-L-cysteine and related structures.
Table 3: IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~2980, 2930 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid & Boc) |
| ~1510 | Strong | N-H bend (Amide II) |
| ~1370, 1390 | Medium | C-H bend (t-butyl) |
| ~1160 | Strong | C-O stretch (Boc) |
Note: These are characteristic absorption bands for the functional groups present in the molecule.
Table 4: Mass Spectrometry Data
| m/z | Ion | Notes |
| 236.0951 | [M+H]⁺ | Calculated for C₉H₁₈NO₄S⁺ |
| 258.0770 | [M+Na]⁺ | Calculated for C₉H₁₇NNaO₄S⁺ |
| 180.0373 | [M-C₄H₉+H]⁺ | Loss of isobutylene from the Boc group. |
| 136.0373 | [M-Boc+H]⁺ | Loss of the entire Boc group. |
Note: Fragmentation of the N-terminal Boc group is a characteristic feature in the mass spectrum of N-Boc protected amino acids.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the spectroscopic characterization of this compound and similar N-Boc protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse program with a 90° pulse.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific instrument and ionization technique.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).
-
Set the mass range to cover the expected molecular weight of the compound and its fragments (e.g., m/z 50-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and observe characteristic daughter ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the observed m/z values with the calculated exact masses of the expected ions.
Mandatory Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Strategic Role of N-Boc-S-methyl-L-cysteine in Modern Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of modified amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug discovery. Among these, N-Boc-S-methyl-L-cysteine stands out as a valuable building block for introducing a permanently protected cysteine residue, offering unique advantages in the synthesis of complex peptides and the modulation of their biological activities. This technical guide provides a comprehensive overview of the synthesis, application, and biological significance of this compound in peptide chemistry, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction to this compound
This compound is a derivative of the amino acid cysteine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the thiol side chain is protected by a methyl group. The Boc group is a widely used acid-labile protecting group in solid-phase peptide synthesis (SPPS), readily removed by treatment with acids like trifluoroacetic acid (TFA). The S-methyl group, in contrast, is a stable thioether linkage that is resistant to the standard conditions of both Boc- and Fmoc-based SPPS, including final cleavage from the resin.
This permanent protection of the cysteine thiol offers several strategic advantages:
-
Prevention of Unwanted Side Reactions: The highly reactive thiol group of cysteine can lead to side reactions such as oxidation to form disulfides, alkylation, and racemization during peptide synthesis. The S-methyl group effectively prevents these undesirable transformations.
-
Modulation of Biological Activity: The presence of an S-methylated cysteine residue can influence the peptide's conformation, stability, and interaction with biological targets. S-methyl-L-cysteine and its metabolites have been noted for their antioxidant properties.[1]
-
Use in Drug Development: this compound serves as a key intermediate in the synthesis of potential inhibitors of various biological pathways, including glycosphingolipid biosynthesis.[2]
Synthesis of this compound
The preparation of this compound involves two key steps: the S-methylation of L-cysteine followed by the N-Boc protection of the resulting S-methyl-L-cysteine.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of S-methyl-L-cysteine
-
Dissolution: Dissolve L-cysteine hydrochloride monohydrate in deionized water.
-
Basification: Cool the solution in an ice bath and add a solution of sodium hydroxide to raise the pH to approximately 8.0.
-
Methylation: While stirring vigorously, add methyl iodide dropwise to the solution. Maintain the pH at 8.0 by the controlled addition of sodium hydroxide solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: Upon completion, acidify the reaction mixture to pH 5.5 with acetic acid.
-
Isolation: Concentrate the solution under reduced pressure. Add ethanol to precipitate the crude S-methyl-L-cysteine.
-
Purification: Recrystallize the crude product from a water/ethanol mixture to obtain pure S-methyl-L-cysteine.
Part B: N-Boc Protection of S-methyl-L-cysteine
-
Dissolution: Suspend S-methyl-L-cysteine in a mixture of dioxane and water.
-
Base Addition: Add triethylamine to the suspension and stir until a clear solution is obtained.
-
Boc Protection: Add di-tert-butyl dicarbonate (Boc anhydride) to the solution and stir at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold solution of potassium bisulfate. Extract the product into ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a solid.
Role of this compound in Peptide Synthesis
This compound is primarily utilized in Boc-based solid-phase peptide synthesis (SPPS). The general cycle of Boc-SPPS involves the iterative deprotection of the N-terminal Boc group with acid and subsequent coupling of the next N-Boc protected amino acid.
Experimental Protocol: Incorporation of this compound via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Appropriate solid support (e.g., Merrifield or PAM resin)
-
N-Boc protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU or HATU)
-
Scavengers for final cleavage (e.g., anisole, thioanisole)
-
Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin with DCM, followed by isopropanol, and then DCM again.[3]
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM. Wash thoroughly with DCM.[3]
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.
-
Add this solution to the resin, followed by the addition of DIEA (6 equivalents).
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative test indicates the absence of free primary amines and a successful coupling.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, dry the peptide-resin under vacuum.
-
Treat the resin with a strong acid such as anhydrous HF or TFMSA in the presence of appropriate scavengers to cleave the peptide from the resin and remove any remaining acid-labile side-chain protecting groups. Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.
-
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Quantitative data for the synthesis and application of this compound is crucial for experimental planning and optimization.
| Parameter | Typical Value | Notes |
| Synthesis of this compound | ||
| Yield of S-methylation | 60-80% | Dependent on reaction conditions and purification method. |
| Yield of N-Boc protection | >90% | Generally a high-yielding reaction.[4] |
| Physicochemical Properties | ||
| Molecular Formula | C₉H₁₇NO₄S | [2] |
| Molecular Weight | 235.30 g/mol | [2] |
| Appearance | White solid | |
| Boc-SPPS Parameters | ||
| Coupling Efficiency (per step) | >99% | Typically monitored by the Kaiser test. |
| Repetitive Cycle Yield | ~98-99% | Represents the yield for a complete deprotection and coupling cycle. |
| Overall Crude Peptide Yield | 50-80% | Highly dependent on the length and sequence of the peptide. |
| Final Purified Peptide Yield | 10-30% | After purification by HPLC and lyophilization. |
Biological Significance and Signaling Pathways
S-methyl-L-cysteine is a naturally occurring amino acid found in various plants, such as garlic and onions. It and its derivatives, like S-methyl-L-cysteine sulfoxide (SMCSO), have garnered interest for their potential health benefits, including antioxidant and anti-inflammatory properties.[1] The incorporation of S-methyl-L-cysteine into peptides can thus be a strategy to develop novel therapeutic agents.
While specific signaling pathways directly modulated by synthetic peptides containing S-methyl-cysteine are an active area of research, the antioxidant properties of S-methyl-L-cysteine suggest a potential role in modulating pathways related to oxidative stress. For instance, by scavenging reactive oxygen species (ROS), such peptides could influence signaling cascades that are sensitive to the cellular redox state, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Conclusion
This compound is a versatile and valuable building block in peptide chemistry. Its use allows for the straightforward incorporation of a permanently S-protected cysteine residue, thereby preventing common side reactions and enabling the synthesis of complex peptides. The resulting S-methylated peptides may possess unique biological properties, making this an important tool for researchers in drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in the synthesis of novel and biologically relevant peptides.
References
An In-depth Technical Guide to the S-Methyl Protecting Group for Cysteine in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic protection and deprotection of cysteine's sulfhydryl group are paramount in peptide synthesis and chemical biology to ensure regioselective disulfide bond formation and prevent unwanted side reactions. While a plethora of protecting groups for cysteine exist, the S-methyl group presents a conceptually simple, small, and stable thioether linkage. This guide provides a comprehensive overview of the S-methyl protecting group for cysteine, detailing its chemical properties, proposed methodologies for its introduction and cleavage, and its potential applications in peptide synthesis and drug development. Although not as conventionally utilized as other protecting groups like trityl (Trt) or acetamidomethyl (Acm), the exploration of the S-methyl group's unique reactivity and stability profile offers potential for novel orthogonal strategies in the synthesis of complex peptides. This document furnishes detailed, albeit adapted, experimental protocols and summarizes relevant quantitative data to facilitate its evaluation and application by researchers in the field.
Introduction to Cysteine Protection
The thiol side chain of cysteine is highly nucleophilic and susceptible to oxidation, rendering its protection a critical aspect of peptide synthesis.[1] The choice of a protecting group is dictated by the overall synthetic strategy, including the desired disulfide bond connectivity and compatibility with other protecting groups used for different amino acid side chains.[2][3] An ideal protecting group should be stable throughout the peptide chain elongation and selectively removable under conditions that do not compromise the integrity of the peptide.[4] The concept of "orthogonality" is central to this strategy, allowing for the sequential removal of different protecting groups to form multiple, specific disulfide bridges in complex peptides.[2][3]
The S-methyl group forms a stable thioether bond, analogous to the side chain of methionine. Its small size minimizes steric hindrance during peptide coupling reactions. This guide will explore the potential of the S-methyl group as a viable, albeit less common, protecting group for cysteine.
Chemical Properties and Stability of S-Methyl Cysteine
The S-methyl thioether linkage in S-methyl cysteine is generally stable under the conditions of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS).[5] Its stability is comparable to that of the thioether in methionine.
Stability under Fmoc SPPS:
-
Base-labile Fmoc deprotection: The S-methyl group is stable to the basic conditions used for the removal of the Nα-Fmoc group (e.g., 20% piperidine in DMF).[6]
-
Coupling reactions: It is stable during standard amide bond formation using common coupling reagents (e.g., HBTU, HATU, DIC/HOBt).
Stability under Boc SPPS:
-
Acid-labile Boc deprotection: The S-methyl group is stable to the mild acidic conditions used for the removal of the Nα-Boc group (e.g., TFA in DCM).[7]
Potential Side Reactions:
-
Oxidation: Similar to methionine, the S-methyl group can be oxidized to the corresponding sulfoxide and sulfone, particularly under harsh oxidative conditions.[8]
-
S-alkylation: During the final acidolytic cleavage from the resin, the thioether is nucleophilic and can be alkylated by carbocations generated from other protecting groups (e.g., t-butyl cations). The use of scavengers is crucial to minimize this side reaction.[7][8]
Methodologies for Introduction and Cleavage
Introduction of the S-Methyl Group (S-Methylation)
The selective methylation of the cysteine thiol can be achieved using a specific methylating agent that is reactive towards sulfhydryl groups under conditions that do not affect other functionalities in the peptide. A potential reagent for this is methyl-p-nitrobenzenesulfonate.[9]
Experimental Protocol: S-Methylation of Cysteine Residues [9]
This protocol is adapted from the S-methylation of sulfhydryl groups in proteins and peptides.
-
Dissolution: Dissolve the peptide containing free cysteine in a suitable buffer, such as 0.2 M N-ethylmorpholine acetate, at a pH of 7.0.
-
Reagent Preparation: Prepare a solution of methyl-p-nitrobenzenesulfonate in a minimal amount of a compatible organic solvent like acetonitrile.
-
Reaction: Add the methyl-p-nitrobenzenesulfonate solution to the peptide solution with stirring. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of free thiol using Ellman's reagent (DTNB) or by mass spectrometry to observe the mass increase corresponding to methylation (+14 Da).
-
Quenching and Purification: Once the reaction is complete, the excess reagent can be quenched with a thiol-containing scavenger like mercaptoethanol. The S-methylated peptide is then purified using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Cleavage of the S-Methyl Group (S-Demethylation)
The cleavage of the stable S-methyl thioether bond requires specific chemical methods. One promising approach involves the use of N-fluorobenzenesulfonimide (NFSI) at elevated temperatures, which has been shown to selectively cleave methyl C(sp3)-S bonds.[10]
Experimental Protocol: S-Demethylation of S-Methyl Cysteine Residues [10]
This protocol is adapted from the selective cleavage of thioethers.
-
Dissolution: Dissolve the S-methylated peptide in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) to the solution.
-
Reaction: Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction for the removal of the methyl group by mass spectrometry (mass decrease of 14 Da).
-
Work-up and Purification: After completion, cool the reaction mixture and purify the deprotected peptide by RP-HPLC. The resulting free thiol may need to be protected from oxidation during purification and handling.
Quantitative Data and Comparative Analysis
Direct quantitative data on the efficiency and stability of the S-methyl protecting group in SPPS is not widely available in the literature. To provide a useful context for researchers, the following table summarizes the properties and cleavage conditions of other common S-alkyl and S-aryl based protecting groups for cysteine.
| Protecting Group | Structure | Stability | Cleavage Conditions |
| Trityl (Trt) | -C(Ph)₃ | Acid-labile | TFA/TIS/H₂O (95:2.5:2.5)[11] |
| 4-Methoxytrityl (Mmt) | -C(Ph)₂(C₆H₄-p-OMe) | Highly acid-labile | 1% TFA in DCM/TIS[12] |
| tert-Butyl (tBu) | -C(CH₃)₃ | Acid-stable, stable to iodine | HF, TFMSA; not removed by TFA[12] |
| Acetamidomethyl (Acm) | -CH₂NHCOCH₃ | Acid-stable, base-stable | Iodine, silver trifluoroacetate, Hg(OAc)₂[13] |
| 4-Methoxybenzyl (Mob) | -CH₂(C₆H₄-p-OMe) | Moderately acid-labile | Strong acids (e.g., HF, TFMSA) |
| S-tert-Butylthio (StBu) | -S-C(CH₃)₃ | Acid-stable | Reducing agents (e.g., thiols, phosphines)[11] |
Visualization of Workflows and Mechanisms
S-Methylation of Cysteine
Caption: Reaction scheme for the S-methylation of a cysteine-containing peptide.
S-Demethylation of S-Methyl Cysteine
Caption: Proposed reaction for the S-demethylation of an S-methylated cysteine residue.
Workflow for SPPS with S-Methyl Protection
Caption: Proposed workflow for SPPS using an S-methyl cysteine protecting group.
Applications and Future Perspectives
The use of an S-methyl protecting group for cysteine, while not mainstream, could offer advantages in specific applications:
-
Orthogonal Protection Schemes: If the S-demethylation conditions prove to be highly specific, the S-methyl group could be used in combination with other protecting groups that are labile to acids, bases, or reduction, enabling complex, regioselective disulfide bond formation strategies.
-
Synthesis of Methionine-Rich Peptides: The similar chemical nature of S-methyl cysteine and methionine means that cleavage and deprotection strategies developed for one may be applicable to the other, potentially simplifying the synthesis of peptides containing both residues.
-
Chemical Biology Probes: The free thiol of cysteine is often used for bioconjugation. An S-methyl group could serve as a stable protecting group during synthesis and subsequent manipulations, with its removal unmasking the thiol at a desired final step.
Future research should focus on optimizing the S-methylation and S-demethylation protocols specifically for peptide synthesis, quantifying reaction efficiencies and yields, and thoroughly evaluating the stability of the S-methyl group under a wider range of SPPS conditions. The development of milder deprotection methods would significantly enhance the utility of this protecting group.
Conclusion
The S-methyl group represents a potential, albeit underexplored, protecting group for the cysteine sulfhydryl group in peptide synthesis. Its inherent stability and small size are advantageous properties. This guide has provided a framework for its application, including adapted protocols for its introduction and cleavage, and a comparative analysis with more established protecting groups. While further research is required to fully validate and optimize its use, the S-methyl group offers an intriguing possibility for expanding the toolbox of orthogonal protection strategies available to peptide chemists, potentially enabling the synthesis of novel and complex peptide architectures for research and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. The selective S-methylation of sulfhydryl groups in proteins and peptides with methyl-p-nitrobenzenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective C(sp3)-S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides [organic-chemistry.org]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
N-Boc-S-methyl-L-cysteine: A Versatile Building Block for the Synthesis of Unnatural Amino Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids into peptide chains is a powerful strategy for modulating pharmacological properties. These modifications can enhance proteolytic stability, constrain peptide conformation, and introduce novel functionalities, ultimately leading to more potent and selective therapeutic candidates. N-Boc-S-methyl-L-cysteine has emerged as a highly versatile and valuable chiral building block for the synthesis of a diverse array of unnatural amino acids. Its strategic placement of protecting groups and the reactive nature of the S-methyl thioether moiety provide a gateway to a multitude of chemical transformations, enabling the creation of novel amino acid side chains. This technical guide provides a comprehensive overview of the core utility of this compound, detailing key experimental protocols, quantitative data, and workflow visualizations to empower researchers in their quest for innovative peptide-based therapeutics.
Core Synthetic Strategies
The versatility of this compound as a building block stems from two primary reactive pathways centered around its sulfur atom: S-alkylation and conversion to dehydroalanine followed by Michael addition. These strategies allow for the introduction of a wide variety of functional groups, leading to the synthesis of a diverse library of unnatural amino acids.
1. S-Alkylation via Sulfonium Salt Formation
A key strategy for diversifying the amino acid side chain involves the activation of the S-methyl group to form a sulfonium salt. This transforms the otherwise stable thioether into a good leaving group, susceptible to nucleophilic attack. This approach allows for the introduction of a wide range of alkyl, aryl, and other functional groups.
2. Dehydroalanine Formation and Michael Addition
Another powerful strategy involves the conversion of this compound into the electrophilic N-Boc-dehydroalanine. This intermediate readily undergoes Michael addition with a variety of nucleophiles, including thiols, amines, and carbon nucleophiles, to generate a diverse range of β-substituted unnatural amino acids.
Data Presentation: Synthesis of Unnatural Amino Acids
The following tables summarize quantitative data for key transformations of N-Boc-cysteine derivatives, providing a comparative overview of reaction efficiencies.
Table 1: S-Alkylation of N-Boc-cysteine Derivatives
| Electrophile | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzyl bromide | NaH | DMF | 2 | 85 | [1] |
| Iodoacetamide | K₂CO₃ | DMF | 4 | 92 | [1] |
| Methyl iodide | DIPEA | DMF | 12 | 95 | [1] |
| Propargyl bromide | NaH | THF | 3 | 88 | [1] |
| Allyl bromide | K₂CO₃ | Acetonitrile | 6 | 90 | [1] |
Table 2: Michael Addition to N-Acyl-Dehydroalanine Derivatives
| Nucleophile | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Thiophenol | DBU | CH₃CN | 1 | 98 |
| Benzylamine | DBU | CH₃CN | 2 | 95 |
| Indole | DBU | CH₃CN | 5 | 85 |
| Pyrrole | DBU | CH₃CN | 4 | 90 |
| Malonate ester | NaOEt | EtOH | 6 | 82 |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of N-Boc-L-cysteine
This protocol describes a general method for the S-alkylation of N-Boc-L-cysteine using an alkyl halide.
Materials:
-
N-Boc-L-cysteine
-
Alkyl halide (e.g., benzyl bromide, iodoacetamide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or diisopropylethylamine (DIPEA))
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-L-cysteine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 - 2.0 eq) portion-wise to the stirred solution. If using NaH, allow for the cessation of hydrogen evolution.
-
Add the alkyl halide (1.0 - 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated by TLC or LC-MS monitoring (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-S-alkyl-L-cysteine.
Protocol 2: Synthesis of N-Boc-dehydroalanine Methyl Ester from this compound Methyl Ester
This protocol details the conversion of this compound methyl ester to N-Boc-dehydroalanine methyl ester via oxidation and elimination.
Materials:
-
This compound methyl ester
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Base (e.g., triethylamine (Et₃N) or 1,8-diazabicycloundec-7-ene (DBU))
-
Toluene
Procedure:
-
Oxidation: a. Dissolve this compound methyl ester (1.0 eq) in DCM and cool to 0 °C. b. Add m-CPBA (1.1 eq) portion-wise. c. Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC. d. Upon completion, wash the reaction mixture with saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃, and finally brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude sulfoxide.
-
Elimination: a. Dissolve the crude sulfoxide in toluene. b. Add the base (e.g., Et₃N, 2.0 eq or DBU, 1.1 eq). c. Heat the reaction mixture to reflux (or a specified temperature) and monitor by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and dilute with ethyl acetate. e. Wash the organic layer with water and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-dehydroalanine methyl ester.
Conclusion
This compound stands as a cornerstone in the synthesis of unnatural amino acids, offering a reliable and versatile platform for chemical diversification. The methodologies outlined in this guide, including S-alkylation and dehydroalanine-mediated Michael addition, provide robust pathways for the generation of novel amino acid side chains. The ability to precisely engineer the structure of amino acids is of paramount importance in the fields of peptide chemistry and drug discovery. By leveraging the reactivity of this compound, researchers can systematically explore the structure-activity relationships of peptides, leading to the development of next-generation therapeutics with improved efficacy, stability, and selectivity. This guide serves as a foundational resource to aid in the strategic design and practical execution of these synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for N-Boc-S-methyl-L-cysteine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-S-methyl-L-cysteine is an amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the incorporation of S-methylated cysteine residues into peptide sequences. Unlike many other sulfur-protecting groups used for cysteine in SPPS, the S-methyl group is generally stable under standard synthesis and cleavage conditions and is therefore considered a permanent modification rather than a protecting group.[1][2] The incorporation of S-methyl-L-cysteine can influence the conformational properties of peptides and may impart specific biological activities. S-methyl-L-cysteine is a naturally occurring compound found in plants like garlic and onion and has been investigated for its potential health benefits, including antioxidant and anti-inflammatory effects.[3][4] These application notes provide detailed protocols for the use of this compound in Boc-based SPPS.
Core Applications
The incorporation of S-methyl-L-cysteine into peptides can be valuable for:
-
Drug Discovery and Development: Modifying peptides with S-methyl-L-cysteine can alter their biological activity and pharmacokinetic properties. S-methyl-L-cysteine has been studied for its role in metabolic health and as a neuroprotective agent, making it an interesting residue for designing therapeutic peptides.[5][6]
-
Biophysical Studies: The introduction of this unnatural amino acid can be used to probe structure-activity relationships and to study the impact of subtle side-chain modifications on peptide folding and stability.
-
Synthesis of Natural Product Analogs: As S-methyl-L-cysteine is a naturally occurring amino acid derivative, its incorporation is relevant for the synthesis of analogs of natural peptides.
Data Presentation
The following tables summarize the key reagents, conditions, and methods for the successful incorporation of this compound using Boc-SPPS.
Table 1: Key Reagents for Boc-SPPS Cycle
| Reagent/Component | Description/Purpose | Typical Solvents/Concentration |
| Resin | Solid support for peptide synthesis. Merrifield or PAM resins are common for Boc-SPPS.[7] | Polystyrene-based beads |
| This compound | The amino acid building block to be incorporated. | Dissolved in DMF or DCM |
| Deprotection Solution | Removes the N-terminal Boc protecting group. | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[8] |
| Neutralization Solution | Neutralizes the protonated N-terminus after deprotection. | 10% N,N-Diisopropylethylamine (DIEA) in DCM.[7] |
| Coupling Reagents | Activate the carboxylic acid for amide bond formation. | HBTU, TBTU, DIC, HOBt.[9][10] |
| Washing Solvents | Remove excess reagents and byproducts. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).[11] |
| Capping Solution (Optional) | Blocks unreacted amino groups to prevent deletion sequences. | Acetic anhydride/DIEA in DMF.[12] |
| Cleavage Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers.[1] |
Table 2: Common Coupling Methods for this compound
| Coupling Reagent | Equivalents (vs. Resin Loading) | Activation Time | Coupling Time | Notes |
| DIC/HOBt | 3 eq. Amino Acid, 3 eq. DIC, 3 eq. HOBt | 5-10 minutes | 1-2 hours | A standard and cost-effective method.[9] |
| HBTU/DIEA | 3 eq. Amino Acid, 2.9 eq. HBTU, 6 eq. DIEA | 5-10 minutes | 1-2 hours | Highly efficient and rapid coupling.[9][11] |
| HATU/DIEA | 3 eq. Amino Acid, 2.9 eq. HATU, 6 eq. DIEA | 5-10 minutes | 1-2 hours | Recommended for sterically hindered amino acids.[11] |
Table 3: Cleavage Cocktails for Peptides Containing S-methyl-L-cysteine
| Cleavage Method | Reagent Composition | Conditions | Notes |
| High HF Cleavage | Anhydrous HF, Anisole (scavenger) | 0-5 °C, 1-2 hours | Requires specialized, HF-resistant apparatus. The S-methyl group is stable under these conditions.[11] |
| TFMSA Cleavage | TFMSA, TFA, Thioanisole (scavenger) | Room Temperature, 1-2 hours | An alternative to HF, but may not cleave all protecting groups as efficiently.[1] |
Experimental Protocols
The following protocols are based on standard manual Boc-SPPS procedures and are adaptable for the incorporation of this compound.[11][13]
Protocol 1: Manual Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines the steps for a single coupling cycle.
-
Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield resin, 0.1 mmol scale) in a reaction vessel.
-
Add DCM to the resin and allow it to swell for 20-30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DCM.
-
-
N-α-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2-3 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[11]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by IPA (2x), and then DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5 minutes and drain. Repeat this step.
-
Wash the resin thoroughly with DCM (5x).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[11]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test.[14] A negative result (colorless to yellowish beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
-
Capping (Optional):
-
If the Kaiser test remains positive after the second coupling, cap any unreacted amino groups.
-
Prepare a capping solution of acetic anhydride and DIEA in DMF.
-
Add the capping solution to the resin and agitate for 20 minutes.
-
Drain and wash the resin with DMF (3x) and DCM (3x).
-
-
Washing:
-
After a successful coupling, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Protocol 2: Cleavage and Deprotection of the Peptide
This protocol describes the final cleavage of the peptide from the resin using anhydrous HF.
-
Resin Preparation:
-
After the final N-α-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under a vacuum.
-
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of an HF apparatus.
-
Add scavengers (e.g., anisole, 1 mL per gram of resin) to protect sensitive residues from side reactions.
-
Cool the vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.[11]
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Transfer the resin and peptide mixture to a centrifuge tube.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat the washing step several times.
-
Dry the crude peptide under a vacuum.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the target peptide.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Visualizations
Diagram 1: General Workflow for Boc-SPPS
Caption: General workflow for the incorporation of this compound via Boc-SPPS.
Diagram 2: Conceptual Antioxidant Role of S-methyl-L-cysteine
Caption: Potential antioxidant mechanism of S-methyl-L-cysteine containing peptides.
References
- 1. peptide.com [peptide.com]
- 2. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An insight into the pharmacology of cysteine/methionine containing peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of N-Boc-S-methyl-L-cysteine in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Boc-S-methyl-L-cysteine is a crucial building block in Boc-based Solid-Phase Peptide Synthesis (SPPS) for the incorporation of S-methyl-L-cysteine residues into peptide sequences. The S-methyl group provides stable protection for the thiol functionality under the acidic conditions used for N-terminal Boc group removal, preventing unwanted side reactions such as oxidation and disulfide bond formation. This document provides detailed application notes, experimental protocols, and data on the coupling of this compound in SPPS.
Challenges in Coupling this compound
The primary challenge associated with the coupling of cysteine derivatives in peptide synthesis is the risk of racemization at the α-carbon. The electron-withdrawing nature of the sulfur atom increases the acidity of the α-proton, making it susceptible to abstraction by base during the activation of the carboxylic acid for coupling. This can lead to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the purity and biological activity of the final peptide.
Another potential issue is S-alkylation , particularly during the final cleavage from the resin. Scavengers in the cleavage cocktail are essential to prevent the reactive species generated from reattaching to the sulfur atom of the cysteine residue.
Optimization of Coupling Conditions
To minimize racemization and ensure high coupling efficiency, several factors should be carefully considered:
-
Coupling Reagents: The choice of coupling reagent is critical. While highly activating uronium/aminium salt-based reagents like HBTU and HATU can provide rapid coupling, they may also increase the risk of racemization when used with strong bases. Carbodiimide-based reagents, such as DIC, in the presence of an additive like HOBt or Oxyma, are generally considered safer options for minimizing racemization of cysteine residues.
-
Base: The strength and concentration of the base used for neutralization and coupling are crucial. Stronger bases like DIEA can increase the rate of racemization. Weaker bases, such as N-methylmorpholine (NMM) or collidine (2,4,6-trimethylpyridine), are preferred. In situ neutralization protocols, where the neutralization and coupling steps are combined, can also reduce the time the free amine is exposed to basic conditions, potentially lowering racemization.
-
Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the extent of racemization. A mixture of DCM and DMF is often used to balance solubility and minimize side reactions.
-
Double Coupling: For difficult couplings, a second coupling step with fresh reagents can be employed to ensure the reaction goes to completion.
Data Presentation
The following tables summarize quantitative data regarding the coupling of N-Boc-S-protected-L-cysteine derivatives in SPPS. While specific data for the S-methyl derivative is limited, the data for the closely related S-benzyl derivative provides a good representation of expected outcomes.
Table 1: Comparison of Coupling Reagents for N-Boc-S-benzyl-L-cysteine
| Coupling Reagent/Method | Base | Typical Coupling Efficiency (%) | Level of Racemization | Notes |
| DIC/HOBt | DIEA/NMM | >99% | Low | A standard and reliable method with a lower risk of racemization.[1] |
| HBTU/DIEA | DIEA | >99% | Moderate to High | Highly efficient but carries a higher risk of racemization, especially with pre-activation.[1] |
| HATU/DIEA | DIEA | >99% | Moderate | Similar to HBTU, very efficient but requires careful control to minimize racemization. |
| PyBOP/DIEA | DIEA | >99% | Moderate | A phosphonium-based reagent that is also highly effective but can lead to increased racemization compared to carbodiimides.[1] |
Table 2: General Yields in a Standard Boc-SPPS Cycle
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 1.0 mmol/g | The initial loading of the first amino acid onto the resin.[2] |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative test such as the Kaiser test.[2] |
| Repetitive Cycle Yield | ~98-99% | The yield for each complete cycle of deprotection and coupling.[2] |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on the length and sequence of the peptide.[2] |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification via preparative HPLC is typically required.[2] |
| Final Purified Peptide Yield | 10 - 30% | The yield after purification and lyophilization.[2] |
Experimental Protocols
Protocol 1: Manual Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing an S-methyl-cysteine residue using the Boc/Bzl protection strategy on a Merrifield resin.
1. Resin Swelling and Preparation:
-
Place the desired amount of Merrifield resin (e.g., 1 g, 0.5 mmol/g substitution) in a reaction vessel.
-
Add dichloromethane (DCM, 10-15 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the DCM.
2. N-α-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL/g of resin) to the swollen resin.
-
Agitate for 2-3 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 x 15 mL), followed by isopropanol (2 x 15 mL), and then DCM (3 x 15 mL).
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL/g of resin) to the resin.
-
Agitate for 5 minutes and drain. Repeat this step.
-
Wash the resin thoroughly with DCM (5 x 15 mL).
4. Amino Acid Coupling (Incorporation of this compound):
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (2-3 equivalents) in N,N-dimethylformamide (DMF, 5-10 mL).
-
Add N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at 0°C.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
5. Monitoring and Washing:
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete (positive Kaiser test), a second coupling can be performed by repeating step 4.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3 x 15 mL) and DCM (3 x 15 mL).
6. Repetition of the Cycle:
-
Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Protocol 2: Cleavage and Deprotection
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.
1. Resin Preparation:
-
After the final coupling and N-α-Boc deprotection, wash the peptide-resin thoroughly with DCM and methanol, then dry under vacuum.
2. HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add scavengers (e.g., anisole and ethanedithiol, 1 mL each per gram of resin) to protect sensitive residues from side reactions.
-
Cool the vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
3. Peptide Precipitation and Washing:
-
Transfer the resin and peptide mixture to a centrifuge tube.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether. Repeat the washing step several times.
-
Dry the crude peptide under vacuum.
4. Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 0.1% TFA in water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the target peptide.
-
Lyophilize the pure fractions to obtain the final peptide product.
Visualizations
Experimental Workflow
Caption: Workflow for the Solid-Phase Peptide Synthesis of a peptide containing this compound.
Potential Side Reactions
Caption: Potential side reactions during the coupling and cleavage of peptides containing S-methyl-cysteine.
References
Application Notes and Protocols for N-Boc Deprotection of S-methyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from S-methyl-L-cysteine, a crucial step in peptide synthesis and the development of therapeutic agents. The selection of an appropriate deprotection method is critical to ensure high yield, purity, and integrity of the final product, especially given the potential for side reactions involving the sulfur-containing side chain.
Introduction
The Boc protecting group is widely used for the temporary protection of the α-amino group of amino acids due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2][] For S-methyl-L-cysteine, the primary challenge during N-Boc deprotection is the prevention of side reactions, such as S-alkylation by the liberated tert-butyl cation.[4] This document outlines the most common and effective methods for N-Boc deprotection of S-methyl-L-cysteine, including detailed protocols and a comparative analysis of their performance.
Deprotection Methods Overview
The most prevalent methods for N-Boc deprotection involve the use of strong acids. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the reagents of choice, typically used in an appropriate organic solvent.[5][6][7] Alternative methods employing other acids or thermal conditions have also been developed to address specific substrate sensitivities.[8][9]
Acidic Deprotection
Trifluoroacetic Acid (TFA): This is the most common method for Boc deprotection.[5][7] It is typically performed using a solution of TFA in a chlorinated solvent like dichloromethane (DCM). The reaction is generally fast and efficient at room temperature.[7] To mitigate the risk of S-alkylation of the methionine residue by the tert-butyl cation formed during the reaction, scavengers can be added.[4]
Hydrochloric Acid (HCl): An alternative to TFA, HCl is often used as a solution in an organic solvent such as dioxane, methanol, or ethyl acetate.[6][10] This method can be milder than TFA for some substrates and may offer better selectivity in the presence of other acid-labile groups.[7][10]
Other Acidic Reagents: Other Brønsted acids like p-toluenesulfonic acid (pTSA) have been explored as more environmentally friendly alternatives to TFA.[8] Lewis acids have also been employed for this transformation.[1] A mild method using oxalyl chloride in methanol has been reported to be effective for a diverse set of compounds.[11]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes quantitative data for common N-Boc deprotection methods. While specific data for S-methyl-L-cysteine is limited in the literature, the presented data is based on protocols for similar amino acids and should be considered representative.
| Method | Reagents & Conditions | Reaction Time | Yield (%) | Purity | Advantages & Disadvantages |
| TFA/DCM | 25-50% TFA in DCM, Room Temperature | 1-2 hours | >95%[7] | High | Advantages: Fast, efficient, and widely used.[7]Disadvantages: Harsh acidic conditions may not be suitable for all acid-labile substrates. Potential for S-alkylation side reactions.[4][7] |
| HCl/Dioxane | 4M HCl in Dioxane, 0°C to Room Temperature | 2-16 hours | High[6][7] | High | Advantages: Can be milder than TFA for some substrates.[7]Disadvantages: Dioxane is a hazardous solvent.[7] Reaction times can be longer.[6] |
| HCl/Methanol | 4M HCl in Methanol, Room Temperature | Overnight | ~69% (over 2 steps)[6] | Good | Advantages: Methanol is a less hazardous solvent than dioxane.Disadvantages: May require heating to drive the reaction to completion.[6] |
| p-Toluenesulfonic Acid | pTSA·H₂O in DME, 40°C | 2 hours | 90-98%[12] | High | Advantages: Greener alternative to TFA, avoids volatile and corrosive acids.[8][12]Disadvantages: Requires elevated temperature. |
| Oxalyl Chloride/Methanol | (COCl)₂ in Methanol, Room Temperature | 1-4 hours | up to 90%[11] | High | Advantages: Mild conditions, tolerant of other functional groups.[11]Disadvantages: Reagent is moisture-sensitive and corrosive. |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a general and widely used method for the efficient removal of the N-Boc group.[5][7]
Materials:
-
N-Boc-S-methyl-L-cysteine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 10 mL per gram of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the solution in vacuo.
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected S-methyl-L-cysteine.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method provides an alternative to TFA, which can be beneficial for sensitive substrates.[6][7]
Materials:
-
This compound
-
4M HCl in Dioxane
-
Anhydrous dioxane
-
Diethyl ether
Procedure:
-
Dissolve the this compound in a minimal amount of anhydrous dioxane.
-
Add the 4M HCl in dioxane solution (e.g., 10 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The resulting product is the hydrochloride salt of S-methyl-L-cysteine, which can often be precipitated by the addition of diethyl ether and collected by filtration.
Visualizations
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Cleavage of the S-methyl Group from Cysteine in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-methylcysteine is a naturally occurring amino acid derivative found in various plants and formed post-translationally in proteins.[1] Unlike more common cysteine S-protecting groups used in solid-phase peptide synthesis (SPPS), the S-methyl group is not typically installed as a protecting group. Instead, the cleavage of the S-methyl group from cysteine residues is relevant in the context of specific analytical applications, such as peptide mapping, and in understanding metabolic pathways.
Cleavage of the S-methylcysteine thioether can be achieved through specific chemical or enzymatic methods. These approaches offer valuable tools for protein chemists and researchers in drug development for sequence analysis and studying the metabolism of peptides and proteins containing this modification.
Application Notes
The targeted cleavage of the S-methyl group in cysteine residues within a peptide sequence has several key applications:
-
Peptide Mapping and Sequencing: Similar to the well-established cyanogen bromide (CNBr) cleavage at methionine residues, CNBr can also induce cleavage at S-methylcysteine residues.[2] This reaction provides an additional tool for specific peptide fragmentation, which is crucial for protein sequencing and mapping of post-translational modifications. By generating a unique set of peptide fragments, it can help in elucidating the primary structure of a protein or identifying the location of S-methylcysteine modifications.
-
Metabolic Studies: S-methylcysteine is a metabolite in various organisms and is involved in detoxification pathways. For instance, it can be processed through the β-lyase pathway, which is involved in the metabolism of xenobiotics.[3] Studying the enzymatic cleavage of S-methylcysteine in peptides can provide insights into these metabolic routes and the enzymes responsible.
-
Analysis of Post-Translational Modifications: S-methylcysteine can arise from the post-translational methylation of cysteine residues.[1] Specific cleavage at these sites can help to isolate and identify these modified regions within a protein, aiding in the understanding of their functional roles.
Experimental Protocols
Protocol 1: Chemical Cleavage of S-methylcysteine using Cyanogen Bromide (CNBr)
This protocol describes the fragmentation of a peptide chain at the C-terminal side of an S-methylcysteine residue. The reaction proceeds via the formation of a sulfonium salt, followed by intramolecular cyclization and subsequent peptide bond cleavage.
Materials:
-
Peptide containing S-methylcysteine
-
Cyanogen bromide (CNBr) (Caution: Highly Toxic)
-
70% (v/v) Formic acid or 70% (v/v) Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
Fume hood
-
Lyophilizer
-
HPLC system for analysis
Procedure:
-
Preparation:
-
Dissolve the peptide sample in 70% formic acid or 70% TFA at a concentration of 1-10 mg/mL.
-
Prepare a solution of CNBr in acetonitrile (e.g., 1 M). All manipulations with CNBr must be performed in a certified fume hood.
-
-
Reaction:
-
Add a 50- to 100-fold molar excess of CNBr solution to the peptide solution.
-
Incubate the reaction mixture in the dark at room temperature for 4-24 hours. The optimal reaction time may need to be determined empirically for each peptide.[1]
-
-
Quenching and Work-up:
-
Dilute the reaction mixture with a 10-fold volume of deionized water.
-
Lyophilize the sample to remove the solvent and excess CNBr. Multiple rounds of lyophilization may be necessary to ensure complete removal of volatile reagents.
-
-
Analysis:
-
Reconstitute the lyophilized peptide fragments in an appropriate solvent for analysis.
-
Analyze the products by reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS) to confirm cleavage and identify the resulting peptide fragments.
-
Protocol 2: Conceptual Enzymatic Cleavage of S-methylcysteine using β-lyase
This protocol outlines a general approach for the enzymatic cleavage of the C-S bond of S-methylcysteine. Specific β-lyases may have different optimal conditions.
Materials:
-
Peptide containing S-methylcysteine
-
β-lyase enzyme preparation (e.g., from a bacterial or plant source)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system for analysis
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the peptide in the reaction buffer.
-
Prepare a stock solution of PLP (e.g., 10 mM).
-
Prepare the β-lyase enzyme solution in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, PLP to a final concentration of 0.1-1 mM, and the peptide substrate.
-
Initiate the reaction by adding the β-lyase enzyme. The optimal enzyme-to-substrate ratio should be determined experimentally.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for 1-16 hours.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by taking aliquots at different time points, quenching with an equal volume of 10% TFA, and analyzing by RP-HPLC.
-
Once the reaction is complete, quench the entire reaction mixture with 10% TFA.
-
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.
-
Analyze the supernatant containing the peptide fragments by RP-HPLC and MS to identify the cleavage products.
-
Data Presentation
Table 1: Comparison of Cleavage Methods for S-methylcysteine in Peptides
| Feature | Chemical Cleavage (CNBr) | Enzymatic Cleavage (β-lyase) |
| Reagent | Cyanogen bromide (CNBr) | β-lyase enzyme, PLP cofactor |
| Cleavage Site | C-terminal to S-methylcysteine | C-S bond of S-methylcysteine |
| Mechanism | Chemical fragmentation | Enzymatic β-elimination |
| Typical Conditions | 70% Formic acid or TFA, RT, 4-24h | Aqueous buffer, pH ~8.0, 37°C, 1-16h |
| Specificity | High for S-methylcysteine and Methionine | High for specific substrates of the enzyme |
| Products | Peptide fragments | Pyruvate, ammonia, and the N-terminal peptide with a thiol |
| Potential Side Reactions | Oxidation of methionine, modification of other residues | Non-specific proteolysis if enzyme prep is impure |
| Advantages | Robust, well-understood for methionine | High specificity, mild conditions |
| Disadvantages | Harsh acidic conditions, toxic reagent | Enzyme availability and stability can be issues |
Visualizations
References
- 1. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The reaction of cyanogen bromide with S-methylcysteine: fragmentation of the peptide 14-29 of bovine pancreatic ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Incorporating N-Boc-S-methyl-L-cysteine into Peptides: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed experimental protocols for the incorporation of N-Boc-S-methyl-L-cysteine into peptide sequences. Methodologies for both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are presented, catering to the diverse needs of researchers in peptide chemistry and drug development.
Core Applications and Significance
The incorporation of S-methyl-L-cysteine, a non-proteinogenic amino acid, into peptides offers several strategic advantages in drug design and biological studies. The S-methyl group can influence the peptide's conformation and stability. Unlike the free thiol of cysteine, the S-methyl group is not susceptible to oxidation, preventing the formation of disulfide bonds and increasing the peptide's stability in oxidative environments. This modification is particularly valuable in the synthesis of analogs of bioactive peptides where a cysteine residue's structural role is critical, but disulfide bonding is undesirable. Furthermore, S-methyl-L-cysteine is a key component in studies of S-adenosyl-L-homocysteine (SAH) analogues, which are crucial for investigating the function of methyltransferases.[1] The presence of S-methyl-L-cysteine can also confer potential antioxidant properties to the resulting peptide.[2]
Data Presentation: Synthesis Efficiency
While specific quantitative data for the incorporation of this compound is not extensively published, the following tables summarize typical expected values for a standard Boc-SPPS cycle, which can be used as a benchmark for optimization.[1]
Table 1: Typical Parameters for Solid-Phase Peptide Synthesis (SPPS) Cycle
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 1.0 mmol/g | The initial loading of the first amino acid onto the resin. |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative method such as the Kaiser test. |
| Repetitive Cycle Yield | ~98-99% | The yield for each complete cycle of deprotection and coupling. |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification via preparative HPLC is typically required. |
| Final Purified Peptide Yield | 10 - 30% | The yield after purification and lyophilization. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing S-methyl-L-cysteine
This protocol details the manual solid-phase synthesis of a peptide containing S-methyl-L-cysteine using the Boc/Bzl protection strategy.
Materials:
-
This compound
-
Appropriate N-Boc protected amino acids
-
Merrifield resin or other suitable resin for Boc-SPPS
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc deprotection if using a mixed strategy)
-
Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Water (HPLC grade)
Workflow Diagram:
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM and allow the resin to swell for 20-30 minutes with gentle agitation.[1]
-
Drain the DCM and wash the resin three times with DCM.
-
-
N-terminal Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.[1]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.[1]
-
-
Washing:
-
After complete coupling, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.
-
For the cleavage of the peptide from the resin and removal of side-chain protecting groups, a strong acid is required. For peptides containing S-methyl-L-cysteine, which is analogous to methionine, care must be taken to avoid S-alkylation. A common cleavage cocktail for sulfur-containing peptides is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol).[3][4]
-
Caution: The use of strong acids like HF requires specialized equipment and safety precautions.
-
A typical TFA-based cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger. For S-methylated peptides, the addition of thioanisole can be beneficial.
-
Suspend the dried peptide-resin in the cleavage cocktail (10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Filter the resin and wash it with fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash it several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the target peptide.[7][8]
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Protocol 2: Solution-Phase Synthesis of a Dipeptide Containing S-methyl-L-cysteine
This protocol describes the synthesis of a dipeptide (e.g., Phe-S-methyl-Cys) in solution.
Materials:
-
This compound
-
Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) or other suitable C-terminally protected amino acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Workflow Diagram:
Procedure:
-
Reactant Preparation:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DCM or DMF.
-
In a separate flask, dissolve H-Phe-OMe·HCl (1 equivalent) in DCM or DMF and add TEA (1 equivalent) to neutralize the hydrochloride salt.
-
-
Coupling Reaction:
-
Add the neutralized H-Phe-OMe solution to the this compound solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a small amount of DCM or DMF to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Deprotection (Optional):
Mandatory Visualizations
Chemical Structure of this compound
Potential Side Reactions and Mitigation
When incorporating S-methyl-L-cysteine into peptides, researchers should be aware of potential side reactions, particularly those analogous to methionine-containing peptides.[11]
-
S-Alkylation: During the final acidolytic cleavage with TFA, the thioether group of S-methyl-L-cysteine can be susceptible to alkylation by carbocations generated from side-chain protecting groups (e.g., t-butyl). The use of scavengers such as triisopropylsilane (TIS) and thioanisole in the cleavage cocktail is crucial to minimize this side reaction.[3]
-
Racemization: Like other cysteine derivatives, this compound can be prone to racemization during activation and coupling, especially when using highly activating coupling reagents in the presence of a strong base.[12] To mitigate this, it is recommended to use coupling reagents like DIC/HOBt and to avoid prolonged pre-activation times.
-
Oxidation: While the S-methyl group itself is not prone to oxidation to form disulfides, the sulfur atom can be oxidized to a sulfoxide, particularly under harsh conditions. Using a well-designed cleavage cocktail and handling the peptide under inert atmosphere can help prevent this.[13]
By following these detailed protocols and being mindful of the potential challenges, researchers can successfully incorporate this compound into peptides for a wide range of applications in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 11. S-Methylcysteine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of N-Boc-S-methyl-L-cysteine in Solution Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-S-methyl-L-cysteine is a valuable amino acid derivative for the solution-phase synthesis of peptides. The tert-butyloxycarbonyl (Boc) group provides a stable and reliable protection for the α-amino group, which can be readily removed under acidic conditions. The S-methyl group on the cysteine side chain is a stable thioether, resistant to the acidic conditions of Boc deprotection and the reagents typically used in peptide coupling. This stability prevents the side reactions commonly associated with free cysteine thiols, such as oxidation to disulfides. These characteristics make this compound an excellent building block for introducing a non-oxidizable cysteine analogue into peptide sequences, which is particularly useful in the development of therapeutic peptides where stability is a critical attribute.
Core Applications
-
Drug Development: The incorporation of S-methyl-L-cysteine can enhance the stability of peptides against enzymatic degradation and oxidation, potentially improving their pharmacokinetic profiles.
-
Peptide Synthesis: It serves as a protected building block for the synthesis of complex peptides where the presence of a stable, non-reactive cysteine analogue is desired.
-
Biochemical Research: Peptides containing S-methyl-L-cysteine are useful tools for studying protein-protein interactions and enzyme mechanisms where the redox activity of a natural cysteine residue is not required.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical quantitative data for the solution-phase synthesis of a dipeptide using this compound. Actual results may vary depending on the specific amino acids being coupled and the reaction conditions.
| Parameter | Coupling Step (Boc-Cys(Me)-OH + H-Ala-OMe) | Deprotection Step (TFA) |
| Reaction Time | 2-4 hours | 30-60 minutes |
| Typical Yield | 85-95% | >95% (quantitative) |
| Purity (Crude) | >90% | >95% |
| Monitoring | Thin Layer Chromatography (TLC) | TLC |
Experimental Protocols
Protocol 1: Synthesis of Boc-Cys(Me)-Ala-OMe via DCC/HOBt Coupling
This protocol describes the synthesis of a model dipeptide, Boc-Cys(Me)-Ala-OMe, using dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Materials:
-
This compound (Boc-Cys(Me)-OH)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve L-Alanine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM. Cool the solution in an ice bath and add N-Methylmorpholine (1.1 equivalents) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at 0°C.
-
Activation of the Carboxyl Component: In a separate round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the this compound solution dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 20 minutes at 0°C.
-
To the activated carboxyl component, add the solution of the free amine component prepared in step 1.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Boc-Cys(Me)-Ala-OMe.
-
Protocol 2: Boc Deprotection of Boc-Cys(Me)-Ala-OMe
This protocol describes the removal of the N-terminal Boc group to yield the dipeptide amine salt.
Materials:
-
Boc-Cys(Me)-Ala-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Centrifuge (optional)
Procedure:
-
Dissolve the Boc-protected dipeptide in anhydrous DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution (to make a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To the resulting oil, add cold diethyl ether to precipitate the TFA salt of the deprotected dipeptide.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Purification by Recrystallization
This protocol describes a general method for purifying the Boc-protected dipeptide.
Materials:
-
Crude Boc-Cys(Me)-Ala-OMe
-
Ethyl acetate (EtOAc)
-
Hexane
Equipment:
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Place the crude Boc-dipeptide into an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid.
-
While stirring, slowly add hexane until the solution becomes persistently cloudy.
-
Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Caption: Mechanism of DCC/HOBt mediated peptide coupling.
Caption: Acid-catalyzed mechanism of Boc group deprotection.
Application Notes: N-Boc-S-methyl-L-cysteine for Site-Specific Peptide Modifications
Introduction
The site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology. It allows for the introduction of non-canonical amino acids, conformational constraints, and functional moieties to enhance therapeutic properties such as stability, binding affinity, and in vivo half-life. N-Boc-S-methyl-L-cysteine is a versatile building block in solid-phase peptide synthesis (SPPS) that serves as a masked precursor to dehydroalanine (Dha). The incorporated S-methyl-cysteine residue can be chemically converted to the electrophilic Dha, which then acts as a key intermediate for a variety of site-specific modifications, most notably the synthesis of lanthipeptides.
Lanthipeptides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by thioether cross-links formed from lanthionine (Lan) or methyllanthionine (MeLan) residues.[1][2][3] These structures are generated by the intramolecular Michael-type addition of a cysteine thiol to a Dha residue.[1][4][5] This process introduces stable, conformationally rigid cyclic structures that are crucial for their biological activities, which often include potent antimicrobial properties.[1][3] The chemical synthesis of such modified peptides provides access to novel analogs and probes for therapeutic development.
This document provides detailed protocols for the incorporation of this compound into peptides and its subsequent conversion to dehydroalanine for the synthesis of lanthionine-containing cyclic peptides.
Core Applications
-
Lanthipeptide Synthesis: Chemical synthesis of natural and engineered lanthipeptides for antimicrobial drug discovery.[1][3][4]
-
Peptide Cyclization: Introduction of stable thioether bridges to constrain peptide conformation, enhancing receptor binding and stability.[6]
-
Bioconjugation: The electrophilic dehydroalanine residue can be used as a handle for the site-specific attachment of various molecules, such as fluorophores, imaging agents, or cytotoxic drugs, through conjugate addition.[7][8]
-
Enhanced Stability: The resulting modified peptides often exhibit increased resistance to proteolytic degradation compared to their linear counterparts.[9][]
Experimental Protocols
Protocol 1: Incorporation of this compound via SPPS
This protocol outlines the manual Boc-based solid-phase peptide synthesis (SPPS) for incorporating an S-methyl-cysteine residue into a target peptide sequence.
Materials
-
MBHA or other suitable Boc-compatible resin
-
This compound
-
Other N-Boc protected L-amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
SPPS reaction vessel
-
Shaker
Methodology
-
Resin Preparation:
-
Place the desired amount of resin in the reaction vessel.
-
Swell the resin in DCM for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DMF.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Protocol 2: On-Resin Conversion of S-methyl-cysteine to Dehydroalanine (Dha)
This protocol describes the conversion of the resin-bound S-methyl-cysteine residue to dehydroalanine via a bis-alkylation-elimination strategy.[11][12]
Materials
-
Peptide-resin containing S-methyl-cysteine
-
2,5-Dibromohexanedioic acid or similar bis-alkylating agent
-
Sodium bicarbonate (NaHCO₃) solution (0.2 M)
-
DMF
-
DCM
Methodology
-
Bis-Alkylation:
-
Swell the peptide-resin in DMF.
-
Add a solution of the bis-alkylating agent (e.g., 2,5-dibromohexanedioic acid, 10 eq.) in DMF to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the solution and wash the resin with DMF (5x) and DCM (5x).
-
-
Elimination:
-
Add an aqueous solution of 0.2 M NaHCO₃ to the resin.
-
Agitate the mixture at room temperature for 30-60 minutes. This step induces the elimination to form the dehydroalanine residue.
-
Drain the solution and wash the resin thoroughly with water (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum. The peptide now contains a site-specific dehydroalanine residue.
-
Protocol 3: Intramolecular Michael Addition for Lanthionine Formation
This protocol details the on-resin cyclization between a cysteine thiol and the newly formed dehydroalanine to create a lanthionine bridge. This requires a peptide sequence designed with both a cysteine and a precursor S-methyl-cysteine.
Materials
-
Peptide-resin containing Dha and a free-thiol Cysteine (requires orthogonal protection strategy during synthesis)
-
DMF
-
DIEA or other non-nucleophilic base
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction if necessary
Methodology
-
Cysteine Thiol Deprotection:
-
Ensure the thiol group of the cyclizing cysteine residue is deprotected. If protected with an acid-labile group like Trt, a mild solution of TFA/TIS/DCM can be used while the peptide is on a TFA-resistant resin.
-
Wash the resin thoroughly to remove deprotection reagents.
-
-
On-Resin Cyclization:
-
Swell the peptide-resin in DMF.
-
Add a solution of 1-5% DIEA in DMF to the resin. The base catalyzes the Michael addition of the cysteine thiol to the dehydroalanine.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by cleaving a small amount of peptide and analyzing via LC-MS.
-
-
Cleavage and Purification:
-
Once cyclization is complete, wash the resin with DMF (3x) and DCM (3x).
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Confirm the final product by mass spectrometry.
-
Data Presentation
Table 1: Reagents for SPPS Incorporation of this compound
| Step | Reagent | Concentration / Equivalents | Time |
|---|---|---|---|
| Deprotection | 50% TFA in DCM | - | 2 min + 30 min |
| Activation | This compound | 3 eq. | 2 min |
| HBTU | 2.9 eq. | ||
| DIEA | 6 eq. |
| Coupling | Activated Amino Acid in DMF | - | 1-2 hours |
Table 2: Conditions for Dha Formation and Lanthionine Cyclization
| Process | Key Reagent | Solvent | Base | Temperature | Time | Expected Yield |
|---|---|---|---|---|---|---|
| Dha Formation | Bis-alkylating agent | DMF | NaHCO₃ (aq) | Room Temp | 4-7 hours | >90% conversion |
| Lanthionine Cyclization | - | DMF | DIEA | Room Temp | 12-24 hours | 50-80% cyclization |
Visualizations
Experimental Workflow
Caption: Workflow for site-specific peptide modification.
Chemical Pathway
Caption: Conversion of S-methyl-cysteine to a Lanthionine bridge.
Signaling Pathway Example
References
- 1. studylib.net [studylib.net]
- 2. Unexpected Methyllanthionine Stereochemistry in the Morphogenetic Lanthipeptide SapT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lanthipeptides: chemical synthesis versus in vivo biosynthesis as tools for pharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fluorescent Lanthipeptide Cytolysin S Analogues by Late-Stage Sulfamidate Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate sequence controls regioselectivity of lanthionine formation by ProcM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. Methods for converting cysteine to dehydroalanine on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Methods for converting cysteine to dehydroalanine on peptides and proteins | Department of Chemistry [chem.ox.ac.uk]
Application of N-Boc-S-methyl-L-cysteine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-S-methyl-L-cysteine is a valuable protected amino acid derivative with significant applications in medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the methyl group on the sulfur atom of the cysteine side chain makes it a versatile building block for the synthesis of complex peptides and other small molecules with therapeutic potential. This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound in drug discovery and development.
The primary applications of this compound lie in its utility as a building block in solid-phase peptide synthesis (SPPS) and as a precursor for the synthesis of potential inhibitors of biological pathways, such as glycosphingolipid biosynthesis.[1] The S-methyl group provides a stable, protected thiol functionality that can be incorporated into peptide sequences to enhance their stability and biological activity.[2][3]
Core Applications
-
Solid-Phase Peptide Synthesis (SPPS): this compound is utilized in Boc-based SPPS to introduce S-methyl-L-cysteine residues into peptide chains. This modification can influence the peptide's conformation, stability against degradation, and interaction with biological targets.[4]
-
Synthesis of Bioactive Molecules: It serves as a key starting material (educt) for the synthesis of potential inhibitors of glycosphingolipid biosynthesis, which are of interest in studying and potentially treating various diseases.[1]
Data Presentation
Table 1: Typical Reagents for Boc-SPPS of S-methyl-L-cysteine Containing Peptides
| Reagent/Component | Function | Typical Concentration/Equivalents |
| Resin | Solid support for peptide synthesis | Merrifield or PAM resin for peptide acids; MBHA or BHA resin for peptide amides[5][6] |
| This compound | Amino acid building block | 2 - 4 equivalents relative to resin loading capacity[5] |
| Dichloromethane (DCM) | Solvent for swelling, washing, and reactions | As required |
| N,N-Dimethylformamide (DMF) | Solvent for coupling reactions | As required |
| Trifluoroacetic acid (TFA) | Reagent for Boc deprotection | 50% in DCM[5][6] |
| N,N-Diisopropylethylamine (DIEA) | Base for neutralization | 10% in DCM or DMF[5] |
| Coupling Reagents | Activate the carboxylic acid for amide bond formation | HBTU, HATU, HOBt/DIC (2 - 4 equivalents)[3][5] |
| Cleavage Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups | Anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole)[2] |
| Scavengers | Trap reactive cations generated during cleavage | Anisole, p-cresol, thioanisole[2] |
Table 2: Representative Yields in Boc-SPPS of Cysteine-Containing Peptides
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 1.0 mmol/g | The initial loading of the first amino acid onto the resin.[2] |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative test such as the Kaiser test.[2] |
| Repetitive Cycle Yield | ~98-99% | The yield for each complete cycle of deprotection and coupling.[2] |
| Overall Crude Peptide Yield | 50 - 80% | Highly dependent on the length and sequence of the peptide.[2] |
| Crude Peptide Purity (by HPLC) | 40 - 70% | Purification via preparative HPLC is typically required.[2] |
| Final Purified Peptide Yield | 10 - 30% | The yield after purification and lyophilization.[2] |
Experimental Protocols
Protocol 1: General Boc-Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound
This protocol outlines the manual synthesis of a peptide containing an S-methyl-L-cysteine residue using the Boc/Bzl protection strategy.
1. Resin Swelling: a. Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid) in a reaction vessel. b. Add sufficient Dichloromethane (DCM) to cover the resin. c. Gently agitate the resin for 30-60 minutes at room temperature to allow for swelling. d. Drain the solvent.
2. Nα-Boc Deprotection: a. Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the swollen resin. b. Agitate for 2-3 minutes, then drain. c. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5] d. Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x).[5]
3. Neutralization: a. Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin. b. Agitate for 5 minutes and drain. Repeat this step. c. Wash the resin thoroughly with DCM (5x).[5]
4. Amino Acid Coupling (Incorporation of this compound): a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HOBt (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the neutralized resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Monitor the completion of the coupling reaction using the Kaiser test. A negative result (beads remain colorless) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.[2]
5. Capping (Optional): a. To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Repeat Cycle: a. Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection: a. After the final coupling and Boc deprotection, wash the peptide-resin thoroughly with DCM and methanol, then dry under vacuum. b. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel. c. Place the dried peptide-resin in the reaction vessel of the HF apparatus. d. Add scavengers (e.g., anisole, 1 mL per gram of resin) to protect sensitive residues from side reactions.[2] e. Cool the vessel to -5 to 0°C. f. Carefully condense anhydrous HF into the vessel. g. Stir the mixture at 0°C for 1-2 hours.[2] h. Evaporate the HF under a stream of nitrogen.
8. Peptide Precipitation and Washing: a. Transfer the resin and peptide mixture to a centrifuge tube. b. Wash the resin with cold diethyl ether to precipitate the crude peptide. c. Centrifuge and decant the ether. Repeat the washing step several times. d. Dry the crude peptide under vacuum.[2]
9. Purification: a. Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA). b. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7] c. Analyze the fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the target peptide.[8][9] d. Lyophilize the pure fractions to obtain the final peptide product.
Protocol 2: Synthesis of a Potential Glycosphingolipid Biosynthesis Inhibitor (Conceptual)
1. Activation of this compound: a. Dissolve this compound in a suitable aprotic solvent (e.g., DCM or THF). b. Activate the carboxylic acid using a standard coupling reagent (e.g., DCC, EDC/HOBt, or conversion to an acid chloride).
2. Coupling to a Lipid Moiety: a. In a separate flask, dissolve the target lipid-amine precursor in an appropriate solvent. b. Slowly add the activated this compound solution to the lipid-amine solution under an inert atmosphere. c. Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.
3. Deprotection and Purification: a. Following the coupling reaction, remove the Boc protecting group under acidic conditions (e.g., TFA in DCM). b. Purify the final product using column chromatography (e.g., silica gel) to isolate the desired glycosphingolipid biosynthesis inhibitor analog.
Mandatory Visualizations
Caption: Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).
Caption: Conceptual synthesis of a glycosphingolipid inhibitor.
Caption: Potential interaction of a synthesized peptide with a signaling pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. lcms.cz [lcms.cz]
- 8. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptides Containing S-Methylcysteine Using the Boc Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic properties. S-methylcysteine, a derivative of cysteine where the thiol proton is replaced by a methyl group, is of significant interest. The S-methyl group can influence peptide conformation and binding affinity, and it is stable to oxidation compared to the free thiol of cysteine. The tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS) remains a robust and effective method for preparing a wide range of peptides. This document provides detailed application notes and protocols for the successful synthesis of peptides containing S-methylcysteine using Boc chemistry.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classic approach in SPPS. It relies on the principle of graduated acid lability, where the temporary Nα-Boc group is removed by a moderate acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a strong acid, such as anhydrous hydrogen fluoride (HF).[1][2]
Key Considerations for Incorporating S-Methylcysteine
The primary challenge in the synthesis of peptides containing S-methylcysteine using the Boc strategy is the nucleophilicity of the thioether side chain. This can lead to undesirable side reactions, particularly S-alkylation, during the repetitive acidolytic deprotection of the Nα-Boc group and during the final cleavage from the solid support. The tert-butyl cations generated during Boc deprotection can act as alkylating agents for nucleophilic residues like methionine and cysteine.[3] Therefore, the use of appropriate scavengers is crucial to mitigate these side reactions.
Data Presentation
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Grade | Purpose |
| Boc-L-Cys(Me)-OH | Various | Peptide Synthesis Grade | S-methylcysteine building block |
| Merrifield Resin (1% DVB, 100-200 mesh) | Various | 0.8-1.2 mmol/g substitution | Solid support for peptide synthesis |
| Dichloromethane (DCM) | Various | Anhydrous, Peptide Synthesis Grade | Solvent for swelling, washing, and reactions |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous, Peptide Synthesis Grade | Solvent for coupling reactions |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade | Boc deprotection |
| Diisopropylethylamine (DIEA) | Various | Reagent Grade | Neutralization |
| Dicyclohexylcarbodiimide (DCC) | Various | Reagent Grade | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | Various | Anhydrous | Coupling additive, racemization suppressant |
| Anhydrous Hydrogen Fluoride (HF) | Specialized Supplier | High Purity | Final cleavage and deprotection |
| Anisole | Various | Reagent Grade | Scavenger for HF cleavage |
| p-Cresol | Various | Reagent Grade | Scavenger for HF cleavage |
| Dimethyl Sulfide (DMS) | Various | Reagent Grade | Scavenger for HF cleavage |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | Higher loading can lead to aggregation issues with longer or more hydrophobic peptides. |
| Boc-L-Cys(Me)-OH Equivalents | 2.5 - 4.0 | Relative to resin functionalization. |
| Coupling Reagent Equivalents (DCC/HOBt) | 2.5 - 4.0 | Relative to resin functionalization. |
| Coupling Time | 2 - 4 hours | Monitor with Kaiser test for completion. Double coupling may be necessary for difficult sequences. |
| Boc Deprotection Time | 20 - 30 minutes | A pre-wash of 1-2 minutes followed by a longer treatment is recommended. |
| Neutralization Time | 5 - 10 minutes | Two neutralization steps are recommended. |
| Crude Peptide Purity (by HPLC) | 50 - 80% | Highly sequence-dependent. |
| Overall Yield of Purified Peptide | 15 - 40% | Dependent on peptide length, sequence, and purification efficiency. |
Experimental Protocols
Resin Preparation and First Amino Acid Attachment
The first amino acid is attached to the Merrifield resin via the cesium salt method to minimize racemization.[4]
-
Resin Swelling: Swell the Merrifield resin in DCM (10-15 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.
-
Preparation of Boc-Amino Acid Cesium Salt:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) in a 2:1 mixture of ethanol and water.
-
Titrate the solution with a 20% aqueous solution of cesium carbonate until a pH of 7.0 is reached.
-
Remove the solvent by rotary evaporation.
-
Co-evaporate the residue with anhydrous DMF (3 times) to ensure the salt is anhydrous.
-
-
Attachment to Resin:
-
Add the dried Boc-amino acid cesium salt (1.5-2.0 equivalents relative to the resin's chlorine content) to the swollen and drained resin in fresh anhydrous DMF.
-
Heat the mixture at 50°C with gentle agitation for 12-24 hours.
-
Wash the resin thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
Determine the substitution level using a method such as the picric acid titration or by cleaving the Boc group and quantifying the released amine.
-
Solid-Phase Peptide Synthesis Cycle for S-Methylcysteine Incorporation
This cycle is repeated for each amino acid in the peptide sequence.
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes. Drain the solvent.
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes. To minimize potential S-alkylation of the S-methylcysteine thioether by tert-butyl cations, the addition of a scavenger like 0.5% dithioethane (DTE) to the deprotection solution is recommended, especially for sequences containing multiple sensitive residues.[3]
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes. Drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling (Incorporation of Boc-L-Cys(Me)-OH):
-
In a separate vessel, dissolve Boc-L-Cys(Me)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add DCC (3 equivalents, dissolved in DCM) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the reaction for completion using the Kaiser test. If the test is positive, indicating incomplete coupling, wash the resin and repeat the coupling step (double coupling).
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x). The resin is now ready for the next synthesis cycle.
Final Cleavage from the Resin and Deprotection
The final step involves cleaving the peptide from the Merrifield resin and removing any side-chain protecting groups using strong acid, typically anhydrous HF.[5]
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a well-ventilated fume hood by trained personnel.
-
Preparation of the Peptide-Resin:
-
After the final synthesis cycle, perform a final Boc deprotection as described in step 2.2.
-
Wash the peptide-resin with DCM and dry it thoroughly under high vacuum for several hours.
-
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture. For peptides containing S-methylcysteine, a scavenger cocktail similar to that used for methionine is recommended to prevent S-alkylation and other side reactions. A common mixture is anisole and dimethyl sulfide (DMS) or p-cresol and p-thiocresol.[5][6] A typical ratio is 1 mL of scavenger per gram of resin.
-
Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath.
-
Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Transfer the resin and peptide mixture to a polypropylene centrifuge tube.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether. Repeat the washing step at least three times to remove the scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
Analyze the purified fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
-
Visualization of Workflows and Pathways
Boc Solid-Phase Peptide Synthesis Cycle
Caption: Workflow for a single cycle of Boc-based solid-phase peptide synthesis.
Final Cleavage and Deprotection Workflow
Caption: Procedure for the final cleavage and deprotection of the peptide from the resin.
Potential Side Reaction: S-Alkylation of S-Methylcysteine
Caption: S-alkylation side reaction and its prevention by scavengers.
References
Application of N-Boc-S-methyl-L-cysteine in the Synthesis of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of N-Boc-S-methyl-L-cysteine and its derivatives in the synthesis of enzyme inhibitors, with a particular focus on cysteine protease inhibitors. This class of inhibitors has garnered significant attention for its therapeutic potential against various diseases, including viral infections like COVID-19.
Introduction
This compound is a valuable protected amino acid building block in organic synthesis. The tert-butyloxycarbonyl (Boc) group on the amine and the methyl group on the sulfur atom provide orthogonal protection, allowing for selective deprotection and modification at different sites of the molecule. This feature makes it an ideal starting material for the synthesis of complex peptide-like structures and other small molecules designed to interact with enzyme active sites. A primary application of this compound is in the synthesis of inhibitors targeting cysteine proteases, a class of enzymes characterized by a catalytic cysteine residue in their active site.
Application in Cysteine Protease Inhibitor Synthesis
Cysteine proteases are crucial for the life cycle of various pathogens and are involved in numerous physiological and pathological processes in humans. For instance, the main protease (Mpro or 3CLpro) of SARS-CoV-2, the virus responsible for COVID-19, is a cysteine protease and a key target for antiviral drug development. Inhibitors designed to covalently bind to the catalytic cysteine residue of these proteases can effectively block their activity and disrupt the replication of the virus.
The synthesis of such inhibitors often involves the construction of a peptide-like scaffold that mimics the natural substrate of the enzyme. This compound can be incorporated into these scaffolds, with the protected cysteine residue serving as a handle for introducing various functional groups or as a part of the recognition element that directs the inhibitor to the enzyme's active site.
Data Presentation: Inhibitory Activity of Synthesized Compounds
The following table summarizes the inhibitory activity (IC50 values) of several enzyme inhibitors, including those targeting the SARS-CoV-2 main protease (Mpro). While not all of these compounds are directly synthesized from this compound, they represent the types of potent inhibitors that can be achieved using cysteine-containing building blocks in their synthesis.
| Compound/Inhibitor | Target Enzyme | IC50 Value (nM) | Reference |
| Nirmatrelvir | SARS-CoV-2 Mpro | 18.06 | [1] |
| Compound 1a | SARS-CoV-2 Mpro | 18.06 | [1] |
| Compound 2b | SARS-CoV-2 Mpro | 22.42 | [1] |
| Boceprevir | SARS-CoV-2 Mpro | 4130 | [2] |
| GC-376 | Feline Infectious Peritonitis Virus Protease | - | [3] |
| Ebselen | SARS-CoV-2 Mpro | 670 | [3] |
| Carmofur | SARS-CoV-2 Mpro | 1820 | [4] |
| Compound 13b | SARS-CoV-2 Mpro | 670 | [3] |
Experimental Protocols
Protocol 1: Conceptual Synthesis of a Peptidomimetic Cysteine Protease Inhibitor
This protocol outlines a conceptual synthetic route for a peptidomimetic inhibitor, adapting established procedures for the synthesis of complex protease inhibitors. This multi-step synthesis demonstrates how a protected cysteine derivative can be incorporated.
Step 1: Dipeptide Coupling
-
Deprotection: Dissolve this compound in a 4 M solution of HCl in dioxane. Stir the solution at room temperature for 1 hour to remove the Boc protecting group. Evaporate the solvent under reduced pressure to obtain the hydrochloride salt of S-methyl-L-cysteine.
-
Coupling: To a solution of the deprotected S-methyl-L-cysteine hydrochloride and another N-Boc protected amino acid (e.g., N-Boc-L-leucine) in dimethylformamide (DMF), add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by flash column chromatography. A typical yield for this step is in the range of 70-85%.
Step 2: Introduction of a Warhead Precursor
-
Deprotection: Remove the Boc group from the dipeptide synthesized in Step 1 using 4 M HCl in dioxane as described previously.
-
Coupling to a Warhead Precursor: Couple the deprotected dipeptide with a suitable "warhead" precursor, which will ultimately react with the catalytic cysteine of the target protease. An example is a protected amino acid with a reactive carbonyl group. The coupling procedure is similar to that described in Step 1, using HATU and DIPEA in DMF.
-
Purify the resulting tripeptide-like molecule.
Step 3: Final Deprotection and Modification
-
Perform a final deprotection step to remove any remaining protecting groups. The conditions for this step will depend on the specific protecting groups used.
-
Further chemical modifications can be made at this stage to enhance the inhibitor's properties, such as solubility and cell permeability.
Protocol 2: General Enzyme Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a synthesized inhibitor against a target cysteine protease using a fluorogenic substrate.[5]
Materials:
-
Purified recombinant cysteine protease (e.g., SARS-CoV-2 Mpro).
-
Synthesized inhibitor compound.
-
Fluorogenic substrate (e.g., a peptide with a fluorescent reporter group that is cleaved by the protease).
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the enzyme stock to the desired concentration in the assay buffer.
-
Assay Setup: In the wells of the 96-well plate, add a small volume of the diluted inhibitor solutions. Include control wells with DMSO only (for 100% enzyme activity) and wells with buffer only (for background fluorescence).
-
Enzyme Addition: Add the diluted enzyme solution to all wells except the background control wells.
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the specific substrate.
-
Data Analysis: Determine the initial reaction rates from the linear phase of the fluorescence curves. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (DMSO). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Logical Workflow for Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a peptidomimetic enzyme inhibitor starting from protected amino acid building blocks.
Caption: A generalized workflow for peptidomimetic inhibitor synthesis.
Signaling Pathway: Caspase-Mediated Apoptosis
Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death). Inhibitors targeting caspases can modulate this pathway. The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways, highlighting the central role of caspases.[6][7]
Caption: Simplified overview of caspase-mediated apoptosis pathways.
References
- 1. ableweb.org [ableweb.org]
- 2. benchchem.com [benchchem.com]
- 3. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 Mpro Inhibitors: Achieved Diversity, Developing Resistance and Future Strategies | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Caspase - Wikipedia [en.wikipedia.org]
- 7. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Boc-S-methyl-L-cysteine in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Boc-S-methyl-L-cysteine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in peptide synthesis?
A1: The primary side reactions involving this compound are analogous to those observed with methionine due to the presence of a thioether linkage. The main side reactions include:
-
Oxidation: The sulfur atom of the S-methyl-cysteine side chain is susceptible to oxidation, forming the corresponding sulfoxide.[1][2][3] This can occur during synthesis, cleavage, or storage.
-
S-Alkylation and Sulfonium Ion Formation: The nucleophilic thioether can be alkylated by carbocations generated during the acid-mediated cleavage of other protecting groups (e.g., from tert-butyl groups) or from the resin linker, leading to the formation of a sulfonium salt.[2][3][4]
-
Racemization: Like other cysteine derivatives, this compound is prone to racemization at the α-carbon during the activation and coupling steps.[5][6][7]
Q2: How can I detect the formation of these side products?
A2: A combination of chromatographic and spectrometric techniques is recommended for the detection and characterization of side products:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and separating side products from the desired peptide.
-
Mass Spectrometry (MS and MS/MS): Mass spectrometry is crucial for identifying side products by their molecular weight. An increase of +16 Da indicates oxidation to the sulfoxide, while other mass additions may suggest alkylation.[8] Tandem MS (MS/MS) can provide fragmentation data to confirm the location of the modification.[9]
Q3: Is the S-methyl group stable during standard TFA cleavage?
A3: The S-methyl group itself is generally stable under standard trifluoroacetic acid (TFA) cleavage conditions used for Boc deprotection. Unlike more labile S-protecting groups like trityl (Trt) or tert-butyl (tBu), the S-methyl group is not designed to be cleaved during the final deprotection step.[10][11] However, the thioether functionality can still participate in the side reactions mentioned above.
Troubleshooting Guides
Problem 1: My HPLC analysis shows a peak with a +16 Da mass shift from my target peptide.
-
Possible Cause: This mass shift is characteristic of the oxidation of the S-methyl-cysteine residue to its sulfoxide.[8]
-
Solution:
-
Prevention during Cleavage: Add scavengers to the TFA cleavage cocktail to minimize oxidation. Common scavengers include dithiothreitol (DTT) or thioanisole.[1][12] A recommended cocktail is TFA/thioanisole/1,2-ethanedithiol (EDT) (e.g., 90/7/3 v/v/v).[12]
-
Post-synthesis Reduction: If oxidation has already occurred, the sulfoxide can often be reduced back to the thioether. A common method is to treat the purified peptide with a reducing agent like N-methylmercaptoacetamide.
-
Problem 2: I observe a significant unexpected peak in my HPLC with a mass that doesn't correspond to a simple modification.
-
Possible Cause: This could be due to S-alkylation of the thioether side chain by carbocations generated during cleavage, leading to a sulfonium ion. The alkylating species can originate from protecting groups (e.g., tert-butyl cation) or the resin linker.[1]
-
Solution:
-
Use of Scavengers: Incorporate efficient carbocation scavengers in your cleavage cocktail. Triisopropylsilane (TIS) is a common and effective scavenger for this purpose.[1]
-
Reversal of S-alkylation: In some cases, S-alkylation can be reversed. For instance, heating the peptide in a mildly acidic solution (e.g., 5% acetic acid) at 40°C for 24 hours has been shown to reverse S-tert-butylation of methionine.[2][13] This may be applicable to S-methyl-cysteine as well.
-
Problem 3: Chiral analysis of my peptide indicates the presence of the D-enantiomer of S-methyl-cysteine.
-
Possible Cause: Racemization has occurred during the coupling of the this compound residue. This is more likely with certain coupling reagents and the use of strong bases.[5][6][7]
-
Solution:
-
Optimize Coupling Conditions:
-
Avoid pre-activation of the amino acid when using phosphonium or aminium salt-based coupling reagents like HBTU or BOP.[5][6]
-
Use a weaker base for activation, such as 2,4,6-collidine (TMP) instead of N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[5][6][7]
-
Perform the coupling in a less polar solvent mixture, such as CH2Cl2-DMF (1:1).[5][6]
-
-
Choice of Coupling Reagent: Consider using coupling reagents known to suppress racemization, such as those used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma).[1]
-
Data Presentation
| Side Reaction | Common Cause | Prevention Strategy | Detection Method (Mass Shift) |
| Oxidation | Acidic conditions, exposure to air | Addition of scavengers (DTT, thioanisole) to cleavage cocktail.[1][12] | HPLC-MS (+16 Da)[8] |
| S-Alkylation | Carbocations from protecting groups or resin | Addition of scavengers (TIS) to cleavage cocktail.[1] | HPLC-MS (e.g., +57 Da for tert-butylation) |
| Racemization | Strong base, pre-activation with certain coupling reagents | Use of weaker base (collidine), no pre-activation, less polar solvent.[5][6][7] | Chiral HPLC, NMR |
Experimental Protocols
Protocol 1: Cleavage Cocktail to Minimize Oxidation and S-Alkylation
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). For peptides particularly sensitive to oxidation, consider adding 1-2% dithiothreitol (DTT).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Protocol 2: Analysis of Side Products by LC-MS
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV detection at 214 nm and 280 nm.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 300-2000.
-
Data Analysis: Extract ion chromatograms for the expected mass of the target peptide and potential side products (e.g., +16 Da for oxidation, +57 Da for tert-butylation).
-
Visualizations
Caption: Key side reactions of this compound during peptide synthesis.
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
References
- 1. peptide.com [peptide.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A sulfonium tethered peptide ligand rapidly and selectively modifies protein cysteine in vicinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Racemization of Cysteine During Peptide Coupling
<M>
Welcome to the technical support center for peptide synthesis. This resource provides in-depth guidance on a critical challenge in peptide chemistry: the prevention of cysteine racemization during peptide coupling reactions. Below, you will find a series of frequently asked questions and troubleshooting guides designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is cysteine racemization and why is it a significant problem in peptide synthesis?
A1: Cysteine racemization is the unintended conversion of the naturally occurring L-cysteine into its mirror image, D-cysteine, at the alpha-carbon during the peptide coupling step.[1] This results in a mixture of diastereomeric peptides, which can be challenging to purify. The inclusion of the D-cysteine epimer can drastically alter the peptide's three-dimensional structure, which in turn can significantly impact its biological activity and therapeutic effectiveness.[1]
Q2: What is the primary mechanism that makes cysteine prone to racemization?
A2: Cysteine is particularly susceptible to racemization through a mechanism known as direct enolization.[1] The presence of a base during the coupling reaction can lead to the abstraction of the proton at the alpha-carbon of the activated amino acid. This forms a stabilized, planar carbanion intermediate. This planar intermediate can then be protonated from either side, leading to a mixture of both L- and D-isomers.[1] While oxazolone formation is a common racemization pathway for many amino acids, direct enolization is more pronounced for cysteine. This is due to the electron-withdrawing nature of the sulfur-containing side chain, which increases the acidity of the alpha-proton.[1]
Q3: Which other amino acids are highly susceptible to racemization?
A3: Besides cysteine, histidine is also particularly prone to racemization during peptide coupling.[2][3] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine and phenylalanine.[3]
Q4: How does the choice of the cysteine side-chain protecting group affect racemization?
A4: The choice of the sulfur-protecting group on the cysteine side chain can significantly influence the rate of racemization. Studies have indicated that the acetamidomethyl (Acm) group generally results in a lower degree of racemization compared to the more commonly used trityl (Trt) group under identical coupling conditions.[1][4] Acid-labile S-protecting groups like 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) have also been shown to effectively suppress racemization to acceptable levels (<1.0%) during standard solid-phase peptide synthesis (SPPS) protocols.[4]
Troubleshooting Guide: High Levels of D-Cysteine Epimer Detected
If you are observing significant racemization of cysteine in your synthesized peptides, consider the following troubleshooting steps, categorized by experimental parameters.
Coupling Reagents and Additives
The choice of coupling reagent and the use of pre-activation can have a substantial impact on the extent of racemization.[5]
Issue: Standard protocols for couplings mediated by phosphonium and aminium salts (e.g., BOP, HBTU, HATU) with typical 5-minute preactivation times can lead to unacceptable levels of racemization (5-33%).[5]
Solutions:
-
Avoid Pre-activation: Whenever possible, avoid pre-activating the protected cysteine with the coupling reagent and base before adding it to the resin-bound peptide. Adding the reagents sequentially to the reaction vessel can reduce racemization by 6- to 7-fold.[1][5]
-
Use Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective in suppressing racemization, especially when using carbodiimide coupling reagents like DIC.[2][3] Copper (II) chloride (CuCl2) with HOBt has also been shown to be effective, particularly in solution-phase synthesis.[2][3]
-
Choose Appropriate Reagents: For particularly sensitive couplings, consider using diisopropylcarbodiimide (DIC) in conjunction with HOBt or HOAt.[5]
Table 1: Comparison of Coupling Conditions and Resulting Cysteine Racemization
| Coupling Reagent/Method | Base | Pre-activation | Solvent | % D-Cys (Racemization) | Reference |
| HBTU/HOBt | DIEA | 5 min | DMF | 8.0 (with Trt) | [5][6] |
| HBTU/HOBt | TMP | None | CH₂Cl₂-DMF (1:1) | <1.0 | [5] |
| HATU/HOAt | DIEA | 5 min | DMF | High (not specified) | [5] |
| HATU/HOAt | TMP | None | CH₂Cl₂-DMF (1:1) | <1.0 | [5] |
| DIC/HOBt | None | 5 min | CH₂Cl₂-DMF (1:1) | <1.0 | [5] |
| BOP/HOBt | DIEA | 5 min | DMF | 5-33 (range) | [5] |
| BOP/HOBt | TMP | None | CH₂Cl₂-DMF (1:1) | <1.0 | [5] |
Note: The extent of racemization is highly dependent on the specific peptide sequence and reaction conditions.
Base Selection
The choice and concentration of the base used during coupling are critical factors.
Issue: Strong, sterically hindered tertiary amines like N,N-diisopropylethylamine (DIEA) are commonly used but can significantly promote base-catalyzed racemization.[1] Using N-methylmorpholine (NMM) as a base has been shown to cause up to 50% racemization in some cases.[7][8]
Solutions:
-
Use a Weaker Base: Switching to a weaker base like 2,4,6-trimethylpyridine (collidine, TMP) can substantially reduce racemization compared to DIEA or NMM.[5][7][8]
-
Reduce Base Concentration: Using the minimum necessary amount of base, or even reducing it by half, can help decrease the extent of racemization.[5]
Reaction Conditions: Solvent and Temperature
Issue: The reaction environment plays a significant role in the rate of racemization.
Solutions:
-
Solvent Choice: Consider using a less polar solvent. A switch from neat N,N-dimethylformamide (DMF) to a mixture of dichloromethane and DMF (CH₂Cl₂-DMF 1:1) can help reduce racemization.[5]
-
Lower the Temperature: Performing the coupling reaction at a lower temperature, such as 0°C, can reduce the rate of racemization.[3] However, be mindful of potentially slower coupling kinetics. Microwave-assisted synthesis at elevated temperatures can exacerbate racemization for sensitive residues like cysteine.[9]
Cysteine Protecting Group
Issue: The side-chain protecting group on cysteine directly influences its susceptibility to racemization.
Solutions:
-
Select a Less Racemization-Prone Protecting Group: If you are using Fmoc-Cys(Trt)-OH and observing high levels of racemization, consider switching to a derivative with a different protecting group. The following table summarizes the racemization levels observed with various protecting groups under uronium activation.
Table 2: Effect of Cysteine Protecting Group on Racemization
| Cysteine Derivative | % D-Cys (Racemization) | Reference |
| Fmoc-Cys(Trt)-OH | 8.0% | [6] |
| Fmoc-Cys(Dpm)-OH | 1.2% | [6] |
| Fmoc-Cys(Ddm)-OH | 0.8% | [6] |
| Fmoc-Cys(MBom)-OH | 0.4% | [6] |
| Fmoc-Cys(Acm)-OH | Generally lower than Trt | [4] |
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for Fmoc-Cys-OH to Minimize Racemization
This protocol is designed to minimize racemization during the incorporation of a cysteine residue.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF again (3 times).
-
Coupling:
-
In a separate reaction vessel, dissolve the Fmoc-Cys(X)-OH derivative (3 equivalents) and an additive such as HOBt or HOAt (3 equivalents) in a minimal amount of CH₂Cl₂-DMF (1:1).
-
Add the coupling reagent, for example, DIC (3 equivalents), to the amino acid/additive solution and allow for a short pre-activation of no more than 5 minutes if necessary, though direct addition is often preferred.
-
Alternatively, for phosphonium or aminium reagents, dissolve the Fmoc-Cys(X)-OH (4 equivalents), HOBt or HOAt (4 equivalents), and the coupling reagent (e.g., HBTU, 4 equivalents) in CH₂Cl₂-DMF (1:1).
-
Add this solution immediately to the resin, followed by the addition of a weak base like collidine (TMP) (4 equivalents). Do not pre-activate with the base.
-
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin test.
-
Washing: Once the coupling is complete (indicated by a negative ninhydrin test), wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: Analysis of Cysteine Racemization by HPLC
This protocol outlines a general method to determine the extent of cysteine racemization in a synthesized peptide.[1]
-
Peptide Cleavage: Cleave the peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Peptide Purification: Purify the crude peptide using reverse-phase HPLC.
-
Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: Derivatize the resulting amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1]
-
HPLC Analysis: Analyze the derivatized amino acids by reverse-phase HPLC. The L- and D-cysteine derivatives will exhibit different retention times, allowing for their quantification. The percentage of racemization can be calculated from the respective peak areas.[1]
Visual Guides
Caption: Mechanism of cysteine racemization via direct enolization.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
Technical Support Center: N-Boc-S-methyl-L-cysteine Coupling Efficiency
Welcome to the technical support center for troubleshooting low coupling efficiency of N-Boc-S-methyl-L-cysteine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of this compound?
Low coupling efficiency with this compound can stem from several factors. The inherent properties of the cysteine derivative, including the electron-withdrawing nature of the sulfur atom, can increase the acidity of the α-proton, making it susceptible to side reactions like racemization.[1] Additionally, steric hindrance from the Boc protecting group and the growing peptide chain can physically obstruct the coupling reaction. Other contributing factors can include suboptimal activation of the amino acid, aggregation of the peptide-resin, and the choice of coupling reagents and reaction conditions.[2]
Q2: How does the S-methyl protecting group influence the coupling reaction compared to other S-protecting groups like S-benzyl?
While both S-methyl and S-benzyl groups protect the thiol functionality, their electronic and steric profiles differ slightly. The S-benzyl group is bulkier, which could contribute more to steric hindrance. However, the fundamental challenges, such as the risk of racemization due to the sulfur atom's proximity to the chiral center, are common to S-protected cysteine derivatives. The primary side reactions and troubleshooting strategies are therefore largely transferable between different S-alkyl protected cysteines.
Q3: What are the most common side reactions observed with this compound during SPPS and how can they be minimized?
The most prevalent side reactions include:
-
Racemization: The loss of stereochemical purity at the α-carbon. This can be minimized by using less activating coupling reagents, hindered non-nucleophilic bases like diisopropylethylamine (DIPEA), and avoiding prolonged activation times.[1]
-
β-Elimination: Particularly a concern with Fmoc chemistry, where the base used for deprotection can lead to the formation of dehydroalanine. While less common in Boc-SPPS, the choice of base and reaction conditions is still important.
-
Guanidinylation: Uronium/aminium-based coupling reagents can react with the unprotected N-terminus of the peptide, leading to chain termination. This can be avoided by pre-activating the amino acid before adding it to the resin or by using in situ neutralization protocols.[2]
-
Oxidation of the Thioether: The S-methyl group can be oxidized to a sulfoxide, especially under acidic conditions. Adding scavengers like dithiothreitol (DTT) to the cleavage cocktail can suppress this.[2]
Q4: How can I monitor the completion of the coupling reaction?
The ninhydrin (Kaiser) test is a common qualitative method to detect the presence of free primary amines on the resin.[1] A negative result (yellow beads) indicates that the coupling reaction is complete. If the test is positive (blue or purple beads), the coupling is incomplete and a second coupling may be necessary.
Troubleshooting Guides
Issue: Incomplete Coupling Indicated by a Positive Ninhydrin Test
This guide will help you troubleshoot and resolve incomplete coupling of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Detailed Steps:
-
Verify Reagents: Ensure that the this compound, coupling reagents, and solvents are of high purity and anhydrous where necessary. Incorrect concentrations or degraded reagents are a common cause of failure.
-
Perform a Double Coupling: If the initial coupling is incomplete, a second coupling is often the simplest solution. Wash the resin and repeat the coupling step with fresh reagents.
-
Change Coupling Reagent: If a double coupling is ineffective, switch to a more potent coupling reagent. Onium salt-based reagents are generally more effective for hindered amino acids.
Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| DIC/HOBt | >95 | Low to Moderate | Cost-effective standard method. |
| HBTU/DIPEA | >98 | Low to Moderate | Widely used and very effective. Can cause guanidinylation if not pre-activated. |
| HATU/DIPEA | >99 | Low | Highly reactive, good for difficult couplings. More expensive. |
| PyBOP/DIPEA | >90 | Moderate | Effective, but may lead to higher racemization compared to other onium salts.[1] |
-
Optimize Reaction Conditions:
-
Increase Equivalents: Use a higher excess (3-4 equivalents) of the amino acid and coupling reagents.
-
Extend Reaction Time: Increase the coupling time to 4 hours or overnight.
-
Elevate Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can improve coupling kinetics, but may also increase the risk of side reactions.
-
-
Address Peptide Aggregation: If the peptide chain is long or hydrophobic, aggregation can prevent efficient coupling.
-
Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add a chaotropic salt like LiCl to the coupling solution.
-
Sonication: Applying sonication during the coupling reaction can help to break up aggregates.[2]
-
Experimental Protocols
Protocol 1: Standard DIC/HOBt Mediated Coupling
This protocol is a standard and cost-effective method for coupling this compound.
-
Resin Preparation and Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotect the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
-
-
Neutralization:
-
Neutralize the resin-bound amine salt by treating it with a 10% solution of DIPEA in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the solution and allow for pre-activation for 10-15 minutes at room temperature.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.[1]
-
-
Monitoring and Washing:
-
Perform a ninhydrin test to check for completion.
-
If the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). If incomplete, consider a second coupling.
-
SPPS Cycle Workflow
Caption: General workflow for one cycle of amino acid coupling in SPPS.
Protocol 2: High-Efficiency HATU Mediated Coupling
This protocol is recommended for difficult couplings where the standard method is insufficient.
-
Resin Preparation and Deprotection: Follow the same procedure as in Protocol 1.
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3 equivalents) in DMF.
-
Add the amino acid/HATU solution to the TFA salt of the peptide-resin.
-
Add DIPEA (6 equivalents) to the reaction mixture.
-
Agitate the reaction at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a ninhydrin test.
-
Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
References
Technical Support Center: Optimization of N-Boc-S-methyl-L-cysteine Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of N-Boc-S-methyl-L-cysteine. Our aim is to offer practical solutions to common challenges encountered during this critical step in peptide synthesis and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the deprotection of this compound?
The deprotection of this compound typically involves a two-step process: removal of the N-Boc group under acidic conditions, followed by cleavage of the S-methyl group. However, depending on the desired outcome and the overall synthetic strategy, a simultaneous deprotection approach can also be employed.
-
Orthogonal Deprotection (Stepwise): This is the most common strategy, offering greater control. The N-Boc group is selectively removed first using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The resulting S-methyl-L-cysteine can then be used in subsequent reactions, with the S-methyl group removed at a later stage if necessary.
-
Simultaneous Deprotection: In this approach, both the N-Boc and S-methyl groups are removed in a single step. This typically requires harsher conditions, such as strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), and is often employed in the context of solid-phase peptide synthesis (SPPS) for global deprotection.[1]
Q2: What are the primary challenges encountered during the deprotection of this compound?
Researchers may encounter several challenges, including:
-
Incomplete N-Boc Deprotection: Residual Boc-protected starting material can complicate purification and subsequent reactions.
-
Incomplete S-methyl Deprotection: The thioether bond of the S-methyl group can be challenging to cleave without aggressive reagents.
-
Side Reactions: The reactive thiol generated after S-methyl cleavage is susceptible to oxidation, alkylation, and other side reactions.
-
Racemization: Harsh deprotection conditions can potentially lead to racemization at the alpha-carbon of the cysteine residue.
Q3: How can I detect incomplete deprotection?
Several analytical techniques can be used to monitor the progress of the deprotection reaction:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the presence of impurities.
-
Mass Spectrometry (MS): Confirms the identity of the product by its molecular weight and can detect incompletely deprotected intermediates.
Troubleshooting Guides
Issue 1: Incomplete N-Boc Deprotection
| Symptom | Possible Cause | Suggested Solution |
| TLC/HPLC shows a significant amount of starting material remaining after the standard reaction time. | Insufficient acid concentration or reaction time. | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or prolong the reaction time. Monitor the reaction closely by TLC or HPLC. |
| Steric hindrance around the N-Boc group. | Consider using a different solvent system that may improve substrate solubility and reagent access. | |
| Inefficient stirring or mixing. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Issue 2: Incomplete S-methyl Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry indicates the presence of the S-methyl group after deprotection. | The chosen deprotection reagent is not strong enough to cleave the thioether bond. | Employ stronger acid conditions such as TFMSA or HF, typically in the presence of scavengers.[2] Note that these are hazardous reagents requiring specialized equipment and handling procedures. |
| Insufficient reaction time or temperature. | Increase the reaction time or consider elevating the temperature, while carefully monitoring for potential side reactions. |
Issue 3: Side Reactions Observed After Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Formation of disulfide-linked dimers or oligomers. | Oxidation of the free thiol upon exposure to air. | Perform the deprotection and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). The addition of a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to the work-up can help reverse disulfide formation. |
| Re-alkylation of the thiol by carbocations. | The tert-butyl cation generated during Boc deprotection can re-alkylate the nucleophilic thiol. The use of scavengers like triisopropylsilane (TIS) or thioanisole is crucial to quench these reactive intermediates.[3] | |
| S-O shift in the presence of serine or threonine residues. | In peptide synthesis, a side reaction involving the shift of an acetamidomethyl (Acm) group from the cysteine sulfur to the hydroxyl of serine or threonine has been observed.[4] While less common with the S-methyl group, it is a possibility to consider in complex peptides. Adding scavengers like glycerol may help to mitigate this.[4] |
Data Presentation: Comparison of Deprotection Conditions
The selection of a deprotection strategy often involves a trade-off between reaction efficiency and the potential for side reactions. The following table summarizes common conditions for the removal of S-alkyl and related protecting groups from cysteine.
| Protecting Group | Reagent(s) | Conditions | Efficacy | Potential Issues |
| S-methyl (Me) | HF or TFMSA | 0 °C to room temp, with scavengers | High | Harsh conditions, potential for side reactions. Requires specialized equipment. |
| S-tert-butyl (tBu) | TFMSA / TFA-TIS | Room temp to 37°C | Moderate to High | Stable to neat TFA at room temperature, but lability increases with TIS and heat.[3] |
| S-acetamidomethyl (Acm) | Hg(OAc)₂ or I₂ | pH 4 / various solvents | High | Toxicity of mercury salts. Iodine can lead to side reactions with sensitive residues like tyrosine.[4][5] |
| S-4-methoxybenzyl (Mob) | TFA/TIS | 37°C, 12h | High | More labile than S-Acm and S-tBu under these conditions.[3] |
| S-benzyl (Bzl) | Na / liq. NH₃ or HF | -78°C / 0°C | High | Harsh and hazardous conditions.[1] |
Experimental Protocols
Protocol 1: Orthogonal N-Boc Deprotection with TFA/DCM
This protocol describes the selective removal of the N-Boc group while leaving the S-methyl group intact.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Concentrate the solution under reduced pressure (in vacuo).
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the S-methyl-L-cysteine trifluoroacetate salt or the free amine after basic workup.
Protocol 2: Reductive S-Alkyl Deprotection using TFA/TIS (for model studies)
This protocol is based on the findings that TIS can facilitate the removal of S-alkyl protecting groups and is provided as a starting point for optimization studies on S-methyl deprotection.[3]
Materials:
-
S-alkyl-protected cysteine-containing peptide
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Dissolve the lyophilized S-methyl-protected cysteine-containing peptide in neat TFA to a concentration of approximately 1-2.5 mM.
-
To the solution, add TIS to a final concentration of 2% (v/v).
-
Incubate the reaction mixture at 37 °C for a specified period (e.g., 12 hours for S-Acm and S-Mob groups).[3]
-
Monitor the deprotection and the formation of the free thiol and disulfide products by HPLC and mass spectrometry.
-
Optimize reaction time and temperature as needed for the specific substrate.
Visualizations
Experimental Workflow for N-Boc Deprotection
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Technical Support Center: Synthesis of Peptides Containing S-methyl-L-cysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aggregation of peptides containing S-methyl-L-cysteine during solid-phase peptide synthesis (SPPS).
Understanding the Challenge: Aggregation in S-methyl-L-cysteine Peptides
Peptide aggregation during SPPS is a common issue that can lead to incomplete reactions, low yields, and difficult purifications. This phenomenon arises from the self-association of peptide chains, often driven by the formation of intermolecular hydrogen bonds that result in stable secondary structures, such as β-sheets.
While S-methyl-L-cysteine, a derivative of cysteine with a permanently methylated thiol group, cannot form disulfide bonds, its incorporation can still contribute to aggregation. The S-methyl group increases the hydrophobicity of the amino acid side chain compared to a free thiol, which can enhance unfavorable hydrophobic interactions between peptide chains, promoting aggregation.
Troubleshooting Guide: Aggregation Issues
This guide provides a systematic approach to diagnosing and resolving aggregation problems encountered during the synthesis of peptides containing S-methyl-L-cysteine.
Problem: Poor resin swelling and/or clumping.
This is a primary indicator of on-resin aggregation.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Increased Hydrophobicity | Utilize solvents with higher polarity and hydrogen bond-disrupting capabilities. | Protocol 1: Use of "Magic Mixture" or Chaotropic Salts. - Solvent System: Prepare a mixture of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2M ethylene carbonate. Use this for both coupling and deprotection steps. - Chaotropic Salts: Add 0.4 M LiCl or 0.8 M NaClO₄ to the DMF used for Fmoc deprotection and coupling steps. |
| Interchain Hydrogen Bonding | Employ structure-disrupting amino acid derivatives or elevated temperatures. | Protocol 2: Incorporation of Pseudoproline Dipeptides. - If your sequence contains a Ser or Thr residue near the S-methyl-L-cysteine, consider replacing the X-Ser/Thr dipeptide with the corresponding Fmoc-X-Ser(ΨMe,Mepro)-OH or Fmoc-X-Thr(ΨMe,Mepro)-OH dipeptide. Protocol 3: High-Temperature Synthesis. - Perform the coupling and deprotection steps at an elevated temperature (e.g., 60-75°C). Microwave peptide synthesizers are particularly effective for this. |
Problem: Incomplete or slow coupling/deprotection reactions.
This is often a direct consequence of aggregation limiting reagent accessibility.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Steric Hindrance and Aggregation | Use more powerful coupling reagents and extend reaction times. | Protocol 4: Enhanced Coupling Conditions. - Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. - Double the coupling time and/or perform a double coupling for the problematic residue. - Monitor coupling completion with a qualitative test (e.g., Kaiser test). |
| Aggregation-Induced Poor Solvation | Improve the solvation of the growing peptide chain. | Protocol 5: Solvent Optimization. - Switch from DMF to N-methylpyrrolidone (NMP) or use a mixture of DMF and DMSO (e.g., 1:1 v/v).[1] - Sonication during coupling and deprotection can help to break up aggregates. |
Frequently Asked Questions (FAQs)
Q1: Why do my peptides containing S-methyl-L-cysteine aggregate even though it can't form disulfide bonds?
A1: The primary driver of aggregation in this case is likely the increased hydrophobicity imparted by the S-methyl group. This enhances non-specific hydrophobic interactions between peptide chains, leading to the formation of β-sheet structures and subsequent aggregation.
Q2: Can I use pseudoproline dipeptides to prevent aggregation when incorporating S-methyl-L-cysteine?
A2: While pseudoproline dipeptides are highly effective for disrupting aggregation at Ser, Thr, and Cys residues, their direct application for S-methyl-L-cysteine is not established. However, you can strategically place a pseudoproline dipeptide at a nearby Ser or Thr residue in your sequence to disrupt the secondary structure formation that may be initiated or exacerbated by the hydrophobic S-methyl-L-cysteine.
Q3: What are the best solvents to use for synthesizing peptides with S-methyl-L-cysteine?
A3: Solvents that can disrupt hydrogen bonds and solvate the peptide chain effectively are recommended. N-methylpyrrolidone (NMP) is often superior to dimethylformamide (DMF) in this regard.[1] Adding a small amount of dimethyl sulfoxide (DMSO) to DMF can also improve solvation. For particularly difficult sequences, "magic mixtures" containing ethylene carbonate and a non-ionic detergent can be employed.[1]
Q4: Are there any specific coupling reagents that are better for S-methyl-L-cysteine?
A4: Due to the potential for steric hindrance and aggregation, more powerful coupling reagents are often beneficial. Urionium/aminium-based reagents like HATU, HCTU, and PyBOP are generally more effective than carbodiimide-based reagents for difficult couplings.
Q5: How can I monitor aggregation during my synthesis?
A5: On a manual or semi-automated synthesizer, visually inspect the resin. If it fails to swell or appears clumped, aggregation is likely occurring. In automated synthesizers with UV monitoring of the Fmoc deprotection, peak broadening and tailing are indicative of aggregation.
Experimental Protocols
Protocol 1: Use of Chaotropic Salts
-
Reagent Preparation: Prepare a 0.4 M solution of LiCl in DMF.
-
Fmoc Deprotection: Use the 0.4 M LiCl/DMF solution as the solvent for your piperidine deprotection solution.
-
Washing: After deprotection, wash the resin with the 0.4 M LiCl/DMF solution.
-
Coupling: Dissolve your amino acid and coupling reagents in the 0.4 M LiCl/DMF solution for the coupling step.
-
Final Washes: After coupling, wash the resin with the 0.4 M LiCl/DMF solution before proceeding to the next cycle.
Protocol 2: Incorporation of Pseudoproline Dipeptides
-
Sequence Analysis: Identify a Ser or Thr residue in your peptide sequence that is in close proximity (ideally within 5-6 residues) to the S-methyl-L-cysteine.
-
Dipeptide Selection: Obtain the corresponding Fmoc-X-Ser(ΨMe,Mepro)-OH or Fmoc-X-Thr(ΨMe,Mepro)-OH dipeptide, where X is the amino acid preceding Ser or Thr in your sequence.
-
Coupling: Couple the pseudoproline dipeptide using standard coupling protocols. A slightly longer coupling time may be beneficial.
-
Cleavage: The oxazolidine ring of the pseudoproline is cleaved during the final TFA cleavage step, yielding the native peptide sequence.
Visualizations
Caption: Troubleshooting workflow for addressing aggregation.
Caption: Factors in aggregation and mitigation strategies.
References
Detection and removal of byproducts in N-Boc-S-methyl-L-cysteine reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-S-methyl-L-cysteine. It addresses common issues related to the detection and removal of byproducts in reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my HPLC analysis after a coupling reaction with this compound. What could it be?
A1: An unexpected peak in your HPLC chromatogram could be one of several common byproducts. The most likely candidates are the corresponding sulfoxide, the D-enantiomer (diastereomer of your peptide), or a product resulting from incomplete deprotection of the previous amino acid in a peptide synthesis.[1] Oxidation of the sulfur atom in the S-methyl-L-cysteine residue to form a sulfoxide is a common side reaction.[2][3] Racemization at the α-carbon of the cysteine residue during the coupling step can also occur, leading to the formation of a diastereomeric peptide containing D-cysteine.[4][5][6][7]
Q2: How can I confirm the identity of an unknown byproduct?
A2: The most effective method for identifying an unknown byproduct is Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This technique will provide the molecular weight of the impurity. An increase of 16 Da (Daltons) compared to your expected product strongly suggests the formation of the sulfoxide. If the molecular weight is identical to your product, the peak is likely the D-enantiomer resulting from racemization. To confirm this, chiral HPLC analysis is required.[1] For definitive structural information, isolation of the impurity by preparative HPLC followed by NMR spectroscopy may be necessary.[1]
Q3: My reaction yield is low. What are the potential causes related to this compound?
A3: Low reaction yields can be attributed to several factors. In solid-phase peptide synthesis (SPPS), incomplete coupling of the this compound can be a cause. This can be due to steric hindrance or aggregation of the growing peptide chain on the resin.[8] Another possibility is incomplete deprotection of the N-terminal Boc group of the preceding amino acid, which would prevent the coupling of this compound. Side reactions that consume the starting material, such as significant oxidation or racemization, can also contribute to a lower yield of the desired product.
Q4: Is the S-methyl group stable during the N-Boc deprotection step with trifluoroacetic acid (TFA)?
A4: The S-methyl group is generally stable under the standard acidic conditions used for Boc deprotection (e.g., 50% TFA in dichloromethane).[] Unlike more acid-labile S-protecting groups like trityl (Trt), the S-methyl group does not typically cleave.[10][11] However, the tert-butyl cations generated during Boc deprotection can potentially alkylate sensitive residues like tryptophan or methionine if they are present in the peptide sequence.[12] The use of scavengers in the cleavage cocktail is always recommended to prevent such side reactions.[12]
Q5: How can I minimize racemization when coupling this compound?
A5: Cysteine residues are particularly prone to racemization during coupling.[6][7] To minimize this, several strategies can be employed. The choice of coupling reagent is critical; using reagents like DIC/HOBt is often recommended to reduce racemization.[4][5] Avoiding pre-activation of the amino acid with a base before addition to the reaction mixture can also significantly lower the extent of racemization.[5] Using a weaker base, such as 2,4,6-collidine, instead of stronger bases like DIPEA, and reducing the amount of base can also be beneficial.[5]
Q6: What is the best way to remove the sulfoxide byproduct?
A6: The sulfoxide byproduct has a different polarity compared to the desired product. Therefore, it can typically be separated using reversed-phase preparative High-Performance Liquid Chromatography (HPLC). The more polar sulfoxide will usually elute earlier than the non-oxidized product.
Troubleshooting Guides
Identifying an Unknown Peak in HPLC
If an unexpected peak appears in your HPLC chromatogram, the following workflow can help identify it.
Caption: Troubleshooting workflow for identifying unknown byproducts.
Optimizing Coupling Reactions to Minimize Byproducts
This guide provides a decision-making process to optimize coupling reactions and reduce the formation of common byproducts like the D-enantiomer.
Caption: Decision-making process for optimizing coupling reactions.
Data Presentation
Table 1: Influence of Coupling Conditions on Racemization of Cysteine Derivatives
The following table summarizes representative data on the extent of racemization for N-protected cysteine derivatives under various coupling conditions. While this data was generated for Fmoc-Cys derivatives, the trends are informative for Boc-Cys chemistry as well.
| Coupling Reagent | Base (equivalents) | Pre-activation Time (min) | Solvent | % D-Isomer (Racemization) | Reference |
| HBTU/HOBt | DIPEA (2) | 5 | DMF | 15.2% | [5] |
| HBTU/HOBt | DIPEA (2) | 0 | DMF | 2.5% | [5] |
| HBTU/HOBt | Collidine (2) | 0 | DMF | 1.1% | [5] |
| DIC/HOBt | - | 5 | DMF | <1% | [5] |
| HATU/HOAt | DIPEA (2) | 5 | DMF | 33.0% | [5] |
| HATU/HOAt | DIPEA (2) | 0 | CH₂Cl₂/DMF (1:1) | 1.5% | [5] |
Note: Data is illustrative and the extent of racemization can be sequence-dependent.
Experimental Protocols
Protocol 1: Detection of Byproducts by RP-HPLC
This protocol is a general method for analyzing the purity of a peptide containing an S-methyl-cysteine residue and detecting potential byproducts.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve the crude peptide or reaction mixture in a suitable solvent (e.g., 50:50 water/acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Identification of Byproducts by LC-MS
This protocol uses similar chromatographic conditions to the HPLC method but incorporates a mass spectrometer for detection.
-
Chromatography: Use the same column, mobile phases, and gradient as described in Protocol 1.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally suitable.
-
MS Settings:
-
Scan Range: m/z 100 - 2000 (adjust based on expected product mass).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
-
Data Analysis: Extract the ion chromatograms for the expected m/z of the product and potential byproducts (e.g., [M+H]⁺ and [M+16+H]⁺ for the sulfoxide).
Protocol 3: Racemization-Suppressing Coupling using DIC/HOBt in SPPS
This protocol is designed to minimize racemization during the incorporation of this compound into a peptide sequence on a solid support.[4]
-
Resin Preparation and Deprotection:
-
Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotect the N-terminal Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
-
-
Neutralization:
-
Neutralize the resin-bound amine TFA salt by treating it with a 10% solution of diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Add the amino acid/HOBt solution to the neutralized peptide-resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
Once complete, wash the resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.
-
Protocol 4: Removal of Byproducts by Preparative RP-HPLC
This protocol outlines the purification of a crude peptide to remove byproducts.
-
Column: A preparative C18 reversed-phase column with a diameter appropriate for the sample size (e.g., 21.2 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (like DMF or DMSO) and then dilute with Mobile Phase A. Ensure the solution is clear and filtered.
-
Purification:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Run a shallow gradient of Mobile Phase B to separate the desired product from more polar (e.g., sulfoxide) and less polar impurities. The exact gradient will need to be optimized based on an analytical HPLC run.
-
Collect fractions and analyze them by analytical HPLC or LC-MS to identify those containing the pure product.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 3. S-Methylcysteine sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 10. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
Technical Support Center: Improving Peptide Yield with N-Boc-S-methyl-L-cysteine
Welcome to the technical support center for optimizing solid-phase peptide synthesis (SPPS) using N-Boc-S-methyl-L-cysteine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance peptide yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing this compound, offering step-by-step solutions to improve your experimental outcomes.
Question: I am observing a low overall yield of my S-methyl-cysteine containing peptide. What are the potential causes and how can I troubleshoot this?
Answer:
Low overall yield in SPPS can stem from several factors, broadly categorized as incomplete reactions (coupling and deprotection) and peptide chain aggregation. For peptides containing S-methyl-cysteine, side reactions involving the sulfur atom can also contribute to yield loss.
Troubleshooting Workflow for Low Peptide Yield
Caption: Troubleshooting workflow for low peptide yield.
Question: My crude peptide containing S-methyl-cysteine shows a significant peak at +16 Da in the mass spectrum. What is this side product and how can I prevent it?
Answer:
A mass increase of +16 Da is characteristic of the oxidation of the thioether side chain of S-methyl-cysteine to a sulfoxide.[1][2] Methionine, which also contains a thioether, is similarly susceptible to this side reaction.[3] This oxidation can occur during the final cleavage from the resin, especially under acidic conditions.
Prevention Strategies for Sulfoxide Formation:
-
Use of Scavengers: Incorporate reducing agents into your cleavage cocktail. Dithiothreitol (DTT) is effective at suppressing oxidation.[3]
-
Degas Solvents: Ensure that all solvents, particularly TFA, are thoroughly degassed before use to minimize dissolved oxygen.[4]
-
Inert Atmosphere: Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) to reduce exposure to oxygen.
-
Alternative Cleavage Cocktails: For peptides highly prone to oxidation, consider using specialized cleavage cocktails like "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/dimethylsulfide/ammonium iodide), which is designed to prevent methionine oxidation and can be adapted for S-methyl-cysteine.[4]
Data on Cleavage Cocktail Performance for Preventing Methionine Oxidation (Adaptable for S-methyl-cysteine)
| Cleavage Cocktail | Composition (v/v or w/w) | Observed Methionine Sulfoxide Formation | Reference |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | 15% - 55% | [4] |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | 15% - 55% | [4] |
| Reagent B | TFA/phenol/water/TIS (88:5:5:2) | 15% - 55% | [4] |
| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Not Detected | [4] |
Question: I am observing a side product with a mass corresponding to the addition of a tert-butyl group (+56 Da). What is causing this and how can it be mitigated?
Answer:
The tert-butyl cation (t-Bu⁺), generated during the TFA-mediated deprotection of the Boc group, is a reactive electrophile that can alkylate nucleophilic residues like S-methyl-cysteine, leading to the formation of a sulfonium ion.[2][5]
Mitigation Strategies for S-tert-butylation:
-
Scavengers: The most effective way to prevent this side reaction is to add scavengers to the deprotection and cleavage solutions to trap the tert-butyl cations.[2][5]
Logical Relationship for Preventing Side Reactions
Caption: Prevention of S-alkylation by scavengers.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents to use to minimize aggregation when synthesizing a peptide with S-methyl-cysteine?
A1: For sequences prone to aggregation, switching from standard solvents like DCM and DMF can be beneficial.[6] N-methylpyrrolidone (NMP) is a more polar solvent that can improve resin solvation and coupling yields.[3][6] Mixtures containing dimethyl sulfoxide (DMSO) have also been shown to be effective at disrupting hydrogen bonding that leads to aggregation.[3][6]
Q2: Can the S-methyl group be cleaved under standard Boc-SPPS conditions?
A2: The S-methyl group is generally stable to the repetitive TFA treatments used for Boc deprotection. However, very harsh acidic conditions, such as prolonged exposure to HF, could potentially lead to cleavage or other side reactions. For most standard Boc/Bzl strategies with final cleavage by HF or TFMSA, the S-methyl group should remain intact.
Q3: How can I confirm the successful incorporation and integrity of S-methyl-cysteine in my final peptide?
A3: Mass spectrometry (MS) is the primary tool for confirming the correct mass of your peptide. High-resolution mass spectrometry can provide further confidence in the elemental composition. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the S-methyl-cysteine residue.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a manual solid-phase synthesis cycle using the Boc/Bzl protection strategy.
1. Resin Swelling:
- Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
- Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
- To prevent S-alkylation, it is recommended to add 0.5% 1,2-ethanedithiol (DTE) to the deprotection solution.[2]
3. Washing:
- Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual acid.[7]
4. Neutralization:
- Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 5 minutes.
- Wash the resin with DCM (5x).
5. Amino Acid Coupling (Incorporation of this compound):
- In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in N,N-dimethylformamide (DMF) for 2 minutes.
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.
6. Washing:
- Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
7. Repeat Cycle:
- Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Experimental Workflow for Boc-SPPS
Caption: Standard Boc-SPPS cycle workflow.
Protocol 2: Final Cleavage and Deprotection of S-methyl-cysteine Containing Peptides
Objective: To cleave the peptide from the resin and remove side-chain protecting groups while minimizing side reactions of the S-methyl-cysteine residue.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (see table below for options)
-
Cold diethyl ether
Procedure:
-
Suspend the dried peptide-resin in the chosen cleavage cocktail (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen).
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
Recommended Cleavage Cocktails to Minimize Side Reactions
| Cocktail Name | Composition (v/v or w/w) | Target Side Reactions |
| Modified Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | S-alkylation, general scavenging |
| TFA with DTT | TFA/DTT/Water/TIS (94:2:2:2) | Oxidation, S-alkylation |
| Reagent H | TFA/phenol/thioanisole/EDT/water/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Strongly recommended for preventing oxidation [4] |
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
Strategies to minimize 3-(1-piperidinyl)alanine formation with cysteine derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize the formation of 3-(1-piperidinyl)alanine, a common impurity when working with cysteine derivatives in Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is 3-(1-piperidinyl)alanine and how does it form?
A1: 3-(1-piperidinyl)alanine is an undesirable side product that can form during Solid-Phase Peptide Synthesis (SPPS) when using the Fmoc/tBu strategy for peptides with a C-terminal cysteine.[1] Its formation is a two-step process. First, the base used for Fmoc deprotection, typically piperidine, catalyzes a β-elimination of the protected thiol group on the C-terminal cysteine. This results in a dehydroalanine intermediate. Subsequently, piperidine can act as a nucleophile and add to this dehydroalanine, forming the 3-(1-piperidinyl)alanine adduct.[1][2] This side product can be identified by a mass shift of +51 Da in mass spectrometry analysis.[1][2][3]
Q2: What are the key factors that influence the formation of 3-(1-piperidinyl)alanine?
A2: Several factors can influence the extent of this side reaction:
-
Cysteine Protecting Group: The nature of the thiol protecting group is critical. Less sterically hindered protecting groups can be more susceptible to base-catalyzed elimination.[1] The trityl (Trt) group is commonly used and can minimize, but not eliminate, this side product.[2][4] The tetrahydropyranyl (Thp) protecting group has been shown to be superior to Trt, Dpm, Acm, and StBu in minimizing both racemization and 3-(1-piperidinyl)alanine formation.[5]
-
Resin Type: The choice of resin to which the C-terminal cysteine is anchored plays a significant role. Wang-type resins are known to exacerbate this side reaction.[1] Using trityl-type resins like 2-chlorotrityl resin is strongly recommended for synthesizing peptide acids with C-terminal cysteine to reduce this issue to acceptable levels.
-
Base and Deprotection Conditions: The type of base used for Fmoc removal and the reaction conditions can promote the initial β-elimination step.[1]
Q3: How can I detect the presence of 3-(1-piperidinyl)alanine in my peptide sample?
A3: The most common method for detecting the piperidinylalanine side product is mass spectrometry. You will observe a peak corresponding to the desired peptide mass plus 51 atomic mass units (amu).[1][2] High-performance liquid chromatography (HPLC) analysis may also show a distinct peak for the modified peptide, although co-elution with other impurities is possible.[1]
Troubleshooting Guide
Issue: Significant formation of a +51 Da adduct is observed in the mass spectrum of my cysteine-containing peptide.
This indicates the formation of 3-(1-piperidinyl)alanine. The following troubleshooting workflow can help identify the cause and implement a solution.
Caption: Troubleshooting workflow for minimizing 3-(1-piperidinyl)alanine formation.
Strategies to Minimize 3-(1-piperidinyl)alanine Formation
Optimization of Cysteine Protecting Group and Resin Selection
The choice of both the cysteine side-chain protecting group and the solid support are critical first steps in mitigating the formation of 3-(1-piperidinyl)alanine, especially for peptides with a C-terminal cysteine.
| Protecting Group | Resin Type | Level of Piperidinylalanine Formation | Recommendation |
| Trityl (Trt) | Wang | Can be significant[1] | Use with caution; consider alternative resins. |
| Trityl (Trt) | 2-Chlorotrityl | Significantly reduced | Recommended for C-terminal Cys peptides. |
| Tetrahydropyranyl (Thp) | Not specified | Minimized[5] | A superior alternative to Trt for reducing this side reaction. |
| Acm, StBu | Not specified | Higher susceptibility[6] | Not recommended for C-terminal Cys with standard piperidine deprotection. |
Utilization of Alternative Bases for Fmoc Deprotection
Replacing piperidine with alternative bases can significantly reduce the formation of the piperidinylalanine adduct. The choice of base may depend on the specific peptide sequence and other potential side reactions.
| Alternative Base | Concentration & Solvent | Impact on Piperidinylalanine Formation | Other Considerations |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Varies (often with a scavenger) | Can reduce piperidine adducts but may increase other side reactions like aspartimide formation due to its high basicity.[3] | Often used in combination with a nucleophile like piperazine to scavenge the dibenzofulvene byproduct.[3] |
| Piperazine | 10% w/v in 9:1 DMF/ethanol[7] | Causes the least amount of base adduct formation compared to piperidine and other bases in some studies.[8] | A safer alternative for rapid and efficient Fmoc deprotection.[7] |
| 3-(Diethylamino)propylamine (DEAPA) | Not specified | Shown to minimize the formation of diastereoisomers.[3] | |
| Morpholine | Not specified | Can minimize the formation of both diketopiperazine and aspartimide.[3] |
Experimental Protocols
Protocol 1: Fmoc Deprotection using Piperazine
This protocol describes the use of piperazine as an alternative to piperidine for the removal of the Fmoc protecting group.
Materials:
-
Peptidyl-resin
-
N,N-Dimethylformamide (DMF)
-
Piperazine
-
Ethanol
Procedure:
-
Prepare the Deprotection Solution: Prepare a solution of 10% (w/v) piperazine in a 9:1 mixture of DMF and ethanol.[7]
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF from the reaction vessel.
-
Add the 10% piperazine solution to the resin.
-
Agitate the mixture for the desired deprotection time (e.g., 2 x 7 minutes).
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (e.g., 5 x 1-minute washes) to remove residual piperazine and the dibenzofulvene-piperazine adduct.
-
Proceed to the next coupling step.
Protocol 2: Synthesis of a C-terminal Cysteine Peptide using 2-Chlorotrityl Resin
This protocol outlines the initial loading of Fmoc-Cys(Trt)-OH onto a 2-chlorotrityl chloride resin to minimize side reactions.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Cys(Trt)-OH
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the reaction vessel.
-
Amino Acid Preparation: Dissolve Fmoc-Cys(Trt)-OH (1.5 equivalents relative to the resin substitution) and DIPEA (2.0 equivalents) in DCM.
-
Loading:
-
Drain the DCM from the swollen resin.
-
Add the amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Capping:
-
Drain the loading solution.
-
Wash the resin with DCM.
-
Add a solution of DCM/Methanol/DIPEA (17:2:1) to the resin and agitate for 30 minutes to cap any unreacted sites.
-
-
Washing: Wash the resin thoroughly with DCM followed by DMF to prepare for the subsequent synthesis steps.
Signaling Pathways and Workflows
Caption: Mechanism of 3-(1-piperidinyl)alanine formation.
References
Validation & Comparative
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides with S-methyl-L-cysteine
For researchers, scientists, and professionals in drug development, the accurate analysis of peptides is paramount. The presence of modified amino acids, such as S-methyl-L-cysteine (SMC), can present unique analytical challenges. This guide provides a comprehensive comparison of the analytical behavior of peptides containing S-methyl-L-cysteine with relevant alternatives, supported by experimental data and detailed protocols. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS) for these molecules, offering insights into retention behavior, fragmentation patterns, and overall analytical performance.
High-Performance Liquid Chromatography (HPLC) Behavior
The retention of peptides in reversed-phase HPLC (RP-HPLC) is primarily dictated by their hydrophobicity. The introduction of a methyl group to the sulfur atom of cysteine increases its hydrophobicity compared to the free thiol. However, when compared to other common cysteine modifications or the analogous amino acid methionine, the differences become more subtle and are influenced by the mobile phase conditions.
A study on the influence of various S-alkylating agents on the chromatographic behavior of cysteine-containing peptides in reversed-phase chromatography provides valuable insights into the relative hydrophobicity of different modifications.[1] While this study did not specifically include S-methyl-cysteine, it established a hydrophobicity scale for other alkylated cysteines, which can be used to infer the behavior of S-methylated peptides.
Table 1: Comparison of Hydrophobicity and Expected RP-HPLC Retention of Cysteine Analogs and Modifications
| Amino Acid/Modification | Structure | Expected Hydrophobicity | Expected RP-HPLC Retention Time |
| Cysteine | HS-CH₂-CH(NH₂)-COOH | Least Hydrophobic | Earliest Elution |
| S-methyl-L-cysteine | CH₃-S-CH₂-CH(NH₂)-COOH | More hydrophobic than Cysteine | Later elution than Cysteine |
| Methionine | CH₃-S-(CH₂)₂-CH(NH₂)-COOH | Similar to S-methyl-L-cysteine | Similar to S-methyl-L-cysteine |
| S-carboxymethyl-L-cysteine | HOOC-CH₂-S-CH₂-CH(NH₂)-COOH | Less hydrophobic than S-methyl-L-cysteine | Earlier elution than S-methyl-L-cysteine |
Note: Expected retention times are relative and can be influenced by the overall peptide sequence and chromatographic conditions.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides crucial information on the mass and sequence of peptides. The fragmentation behavior of peptides containing S-methyl-L-cysteine in tandem mass spectrometry (MS/MS) is of particular interest for its identification and differentiation from isobaric modifications or amino acids like methionine.
While specific literature detailing the fragmentation of a wide range of S-methyl-L-cysteine-containing peptides is limited, we can infer the expected fragmentation patterns based on the known behavior of other S-alkylated cysteine residues and methionine. A key characteristic to monitor is the neutral loss of the side chain.
Table 2: Comparison of Key Mass Spectrometry Characteristics
| Feature | S-methyl-L-cysteine Peptide | Methionine Peptide | S-carboxymethyl-L-cysteine Peptide |
| Monoisotopic Mass | Identical to a peptide with S-methyl-L-cysteine at the same position. | Different from S-methyl-L-cysteine peptide. | Different from S-methyl-L-cysteine peptide. |
| Precursor Ion (m/z) | Dependent on peptide sequence and charge state. | Dependent on peptide sequence and charge state. | Dependent on peptide sequence and charge state. |
| Characteristic Neutral Loss in MS/MS | Potential neutral loss of methylthiol (CH₃SH, 48 Da). | Common neutral loss of the entire side chain (C₃H₇S, 75 Da) or methanethiol (CH₃SH, 48 Da). | Potential neutral loss of the carboxymethylthio group (HOOC-CH₂-S, 91 Da). |
| Dominant Fragment Ion Series | Primarily b- and y-ions. | Primarily b- and y-ions. | Primarily b- and y-ions. |
Experimental Protocols
Below are detailed methodologies for the analysis of S-methyl-L-cysteine, which can be adapted for peptide analysis.
Sample Preparation for S-methyl-L-cysteine Analysis in Biological Fluids[2][3][4]
This protocol is for the extraction of free S-methyl-L-cysteine from plasma and urine and serves as a foundation for developing peptide extraction methods.
-
Standard and Internal Standard Preparation : Prepare stock solutions of S-methyl-L-cysteine and a suitable isotope-labeled internal standard (e.g., ³⁴S-Trideuteromethylcysteine) in water.
-
Sample Spiking : Spike plasma or urine samples with the internal standard solution.
-
Protein Precipitation : Add a protein precipitation agent (e.g., 5-sulfosalicylic acid) to the samples.
-
Centrifugation : Vortex the samples and then centrifuge at high speed (e.g., 13,000 rpm) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4 °C).
-
Supernatant Collection : Carefully collect the supernatant for LC-MS/MS analysis.
HPLC-MS/MS Method for S-methyl-L-cysteine Analysis[2][3][4]
The following is a validated method for the quantification of S-methyl-L-cysteine.
-
HPLC System : A system capable of delivering accurate gradients at low flow rates.
-
Column : A reversed-phase C18 column (e.g., 150 × 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A linear gradient from 0% to 20% B over 5 minutes, followed by a wash and re-equilibration step.
-
Flow Rate : 0.25 mL/min.
-
Injection Volume : 10 µL.
-
Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions :
-
S-methyl-L-cysteine: Precursor ion (Q1) m/z 136.1 → Product ion (Q3) m/z 90.1
-
³⁴S-Trideuteromethylcysteine (Internal Standard): Precursor ion (Q1) m/z 142.1 → Product ion (Q3) m/z 94.1
-
Table 3: Performance Characteristics of the LC-MS/MS Method for S-methyl-L-cysteine [2][3][4]
| Parameter | Urine | Plasma |
| Limit of Detection (LOD) | 0.08 µM | 0.04 µM |
| Limit of Quantification (LOQ) | 0.24 µM | 0.12 µM |
| Linearity (r²) | > 0.9987 | > 0.9987 |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery | 90 ± 10% | 100 ± 10% |
Visualizing the Analytical Workflow
A clear understanding of the experimental process is crucial for successful implementation. The following diagram illustrates the typical workflow for the HPLC-MS/MS analysis of peptides containing S-methyl-L-cysteine.
Caption: Experimental workflow for HPLC-MS/MS analysis of S-methyl-L-cysteine peptides.
Signaling Pathways and Logical Relationships
The modification of cysteine residues can be a critical event in various biological signaling pathways. While S-methylation is less common as a dynamic post-translational modification compared to phosphorylation or acetylation, it can result from enzymatic processes or exposure to methylating agents. The following diagram illustrates a generalized view of how a protein containing a cysteine residue might be modified and subsequently analyzed.
Caption: Logical flow from protein S-methylation to analytical identification.
References
- 1. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards | Semantic Scholar [semanticscholar.org]
A Comparative Guide to S-methyl and S-trityl Protecting Groups for Cysteine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for the thiol functionality of cysteine is a critical consideration in peptide synthesis and the development of cysteine-containing therapeutics. The high nucleophilicity and susceptibility to oxidation of the thiol group necessitate robust protection to prevent unwanted side reactions during peptide chain elongation. This guide provides an objective comparison of the S-methyl and S-trityl protecting groups for cysteine, supported by experimental data and detailed methodologies, to inform the rational design of synthetic strategies.
While both S-methyl and S-trityl groups form a thioether linkage with the cysteine thiol, their properties and applicability in modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), differ significantly. The S-trityl group is a widely used, acid-labile protecting group, whereas the S-methyl group, due to its stability, is not typically employed as a temporary protecting group in this context.
Comparative Analysis of S-methyl and S-trityl Protecting Groups
The following table summarizes the key characteristics and performance metrics of the S-methyl and S-trityl protecting groups for cysteine.
| Feature | S-methyl (S-Me) | S-trityl (S-Trt) |
| Chemical Structure | A simple methyl group (-CH₃) attached to the sulfur atom. | A bulky triphenylmethyl group (-C(C₆H₅)₃) attached to the sulfur atom. |
| Stability | Highly stable to both acidic and basic conditions commonly used in peptide synthesis. | Generally stable to basic conditions of Fmoc deprotection, but labile to acidic conditions.[1] |
| Cleavage Conditions | Requires harsh conditions, such as treatment with heavy metal salts (e.g., mercury(II) acetate) or strong acids like HF.[2] Not compatible with standard SPPS cleavage cocktails. | Readily cleaved by trifluoroacetic acid (TFA)-based cocktails, often simultaneously with resin cleavage and removal of other acid-labile side-chain protecting groups.[1][2] |
| Orthogonality in Fmoc-SPPS | Not orthogonal. Its stability to TFA prevents its removal during the final cleavage step. | Orthogonal to the base-labile Fmoc group, allowing for its retention during chain elongation and removal during final acidolysis.[3] |
| Common Applications | Primarily used for creating permanently S-methylated cysteine residues for studying biological processes or as a stable modification, rather than as a temporary protecting group.[1] | Widely used for routine synthesis of cysteine-containing peptides where a free thiol is desired after final cleavage.[2] |
| Side Reactions during Cleavage | Deprotection with heavy metals can lead to toxicity and coordination issues with the peptide. | The liberated trityl cation can cause side reactions such as alkylation of sensitive residues (e.g., tryptophan and tyrosine) if not properly scavenged.[1] Racemization of C-terminal cysteine can also occur.[4] |
| Typical Deprotection Yield | Not applicable in the context of a protecting group for synthesis. | Generally >90% with optimized TFA cocktails containing scavengers.[1] |
Experimental Protocols
Protection of Cysteine
Protocol 1: S-methylation of L-Cysteine
This protocol describes a general method for the S-methylation of L-cysteine using methyl iodide.
Materials:
-
L-cysteine hydrochloride
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-cysteine hydrochloride (e.g., 1.0 g) in a solution of 1 M NaOH, ethanol, and water (e.g., in a 2:1:1 v/v/v ratio).
-
Cool the solution in an ice bath.
-
Add methyl iodide (typically a molar excess) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until the reaction is complete as monitored by TLC or LC-MS.
-
Acidify the reaction mixture with HCl to precipitate the S-methyl-L-cysteine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: S-tritylation of L-Cysteine for Fmoc SPPS
This protocol outlines the preparation of Fmoc-Cys(Trt)-OH, a standard building block for Fmoc-based solid-phase peptide synthesis.
Materials:
-
L-cysteine hydrochloride
-
Trityl chloride (Trt-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
S-tritylation: Dissolve L-cysteine hydrochloride in DMF. Add DIPEA to neutralize the hydrochloride and deprotonate the thiol.
-
Add a solution of trityl chloride in DMF dropwise to the cysteine solution and stir at room temperature overnight.
-
Precipitate the S-trityl-L-cysteine by adding the reaction mixture to water. Collect the solid by filtration, wash with water, and dry.
-
N-Fmoc protection: Suspend the S-trityl-L-cysteine in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add Fmoc-OSu and stir the mixture at room temperature for several hours until the reaction is complete.
-
Acidify the reaction mixture with HCl and extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude Fmoc-Cys(Trt)-OH by crystallization or chromatography.
Deprotection of S-protected Cysteine
Protocol 3: Deprotection of S-methyl-cysteine using Mercury(II) Acetate
This protocol illustrates the harsh conditions required for S-methyl group cleavage, highlighting its unsuitability for routine peptide synthesis. Caution: Mercury compounds are highly toxic.
Materials:
-
S-methyl-cysteine containing peptide
-
Mercury(II) acetate (Hg(OAc)₂)
-
Aqueous acetic acid
-
2-Mercaptoethanol
Procedure:
-
Dissolve the S-methylated peptide in 10% (v/v) aqueous acetic acid.
-
Adjust the pH to approximately 4.0.
-
Add a stoichiometric amount of mercury(II) acetate per S-methyl group.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add 2-mercaptoethanol to precipitate the mercury as mercury-thiol complexes.
-
Remove the precipitate by centrifugation or filtration.
-
The deprotected peptide in the supernatant can be further purified by chromatography.
Protocol 4: Deprotection of S-trityl-cysteine during Final Peptide Cleavage from Resin
This is a standard protocol for the final deprotection and cleavage of a peptide synthesized on an acid-labile resin using Fmoc-Cys(Trt)-OH.
Materials:
-
Peptidyl-resin with S-trityl protected cysteine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the dried peptidyl-resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail, for example, TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation, wash with cold ether, and dry under vacuum.
Visualizing the Chemistry and Logic
The following diagrams illustrate the chemical reactions and the decision-making process for selecting a cysteine protecting group.
Conclusion
The choice between S-methyl and S-trityl for cysteine protection in peptide synthesis is dictated by the desired outcome and the synthetic strategy. The S-trityl group is the industry standard for a temporary protecting group in Fmoc-SPPS, offering a balance of stability during chain elongation and mild, efficient removal during the final cleavage step.[2] Its primary drawback is the potential for side reactions caused by the trityl cation, which can be effectively mitigated with the use of appropriate scavengers.[1]
In contrast, the S-methyl group is not a suitable temporary protecting group for routine peptide synthesis due to its high stability and the harsh, non-orthogonal conditions required for its cleavage.[2] Its application is generally limited to the synthesis of peptides where a permanent S-methyl modification is the intended final structure. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the successful synthesis of complex cysteine-containing peptides.
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. Converting disulfide bridges in native peptides to stable methylene thioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Orthogonal Protection Strategies in Peptide Synthesis: A Comparative Guide to S-Methyl Cysteine and Removable Protecting Groups
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic protection of cysteine residues is paramount. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions and to enable the precise formation of disulfide bonds, which are often critical for peptide structure and function. This guide provides an objective comparison of two distinct strategies: the use of S-methyl cysteine for permanent thiol protection and the application of various removable protecting groups for temporary protection.
The choice between a permanently protected cysteine and one that can be deprotected is a critical decision in peptide design. S-methyl cysteine offers a stable, permanent modification, effectively removing the thiol from further reactions. In contrast, removable protecting groups provide the flexibility to liberate the thiol at a desired stage for disulfide bond formation or other specific modifications. This guide will delve into the characteristics, experimental data, and protocols associated with both approaches, enabling an informed selection of the most suitable strategy for your research goals.
Comparison of Cysteine Protection Strategies
The following table summarizes the key characteristics of employing S-methyl cysteine versus common removable protecting groups in solid-phase peptide synthesis (SPPS).
| Feature | S-Methyl Cysteine | Removable Protecting Groups (e.g., Trt, Acm, tBu) |
| Protection Type | Permanent | Temporary |
| Primary Use Case | When a free thiol is not desired in the final peptide; introduction of a stable thioether. | Regioselective disulfide bond formation; post-synthesis modification of the thiol group. |
| Stability | Highly stable to standard SPPS conditions (Fmoc and Boc chemistry), including repetitive base (e.g., piperidine) and acid (e.g., TFA) treatments. | Varies by group. Acm and tBu are stable to TFA, while Trt is labile. |
| Removal Conditions | Generally not removed. Harsh reductive desulfurization can convert it to alanine, but this is not a standard deprotection. | Specific and orthogonal conditions for each group (e.g., acid, oxidation, reduction, heavy metals). |
| Orthogonality | The S-methyl group is orthogonal to most common protecting groups used in SPPS. | Orthogonality is a key feature, allowing for selective deprotection in the presence of other protecting groups.[1] |
| Associated Side Reactions | Minimal side reactions directly associated with the S-methyl group during SPPS. | Susceptible to various side reactions such as racemization during coupling, β-elimination, and premature deprotection depending on the protecting group and conditions used. |
Performance of Common Removable Cysteine Protecting Groups
The selection of a removable protecting group is dictated by the desired orthogonal strategy. The table below compares the deprotection conditions and performance of some of the most widely used cysteine protecting groups.
| Protecting Group | Abbreviation | Deprotection Conditions | Deprotection Yield | Key Advantages & Disadvantages |
| Trityl | Trt | Mild acid (e.g., TFA/TIS/H₂O)[2] | High | Advantages: Cleaved during final resin cleavage; cost-effective. Disadvantages: Prone to racemization; premature cleavage with repeated acid treatments. |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf)[2] | Good to High | Advantages: Stable to TFA; allows for purification of the protected peptide before disulfide bond formation. Disadvantages: Requires a separate deprotection step, often with toxic heavy metals or harsh reagents. |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂[2] | Moderate to High | Advantages: Stable to TFA and iodine oxidation; useful for orthogonal protection schemes. Disadvantages: Removal can be sluggish and may require harsh conditions. |
| S-tert-butylthio | StBu | Reducing agents (e.g., thiols like DTT or β-mercaptoethanol, phosphines)[3] | Good | Advantages: Stable to TFA. Disadvantages: Removal can be slow and sequence-dependent.[4] |
Quantitative Data on Side Reactions
Racemization of cysteine residues during peptide synthesis is a significant concern. The choice of protecting group can influence the extent of this side reaction.
| Protecting Group | Racemization (% D-isomer) | Coupling Conditions |
| Trityl (Trt) | 3.3% - 8.0% | DIPCDI/Oxyma Pure; Uronium activation[1][5] |
| Diphenylmethyl (Dpm) | 1.2% - 6.8% | DIPCDI/Oxyma Pure; Uronium activation[1][5] |
| Tetrahydropyranyl (Thp) | 0.74% | DIPCDI/Oxyma Pure[1] |
| Acetamidomethyl (Acm) | Lower tendency to racemize compared to Trt.[6] | Varies |
Experimental Protocols
Detailed methodologies for the deprotection of common cysteine protecting groups and the challenging desulfurization of S-methyl cysteine are provided below.
Protocol 1: On-Resin Deprotection of S-Acetamidomethyl (Acm) using Iodine
This protocol describes the removal of the Acm group and subsequent disulfide bond formation while the peptide is still attached to the solid support.
Materials:
-
Acm-protected peptidyl-resin
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
Water (H₂O)
-
2% Ascorbic acid in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Swell the Acm-protected peptidyl-resin in DMF for 30 minutes in a reaction vessel.
-
Prepare a solution of iodine (10 equivalents relative to the resin loading) in DMF/H₂O (4:1 v/v).
-
Add the iodine solution to the resin and shake the mixture at room temperature for 40-60 minutes.[7]
-
Monitor the reaction by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the reaction is complete, filter the resin and wash thoroughly with DMF.
-
To quench any remaining iodine, wash the resin with 2% ascorbic acid in DMF until the resin and solution are colorless.
-
Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
Cleave the cyclized peptide from the resin using the appropriate cleavage cocktail.
Protocol 2: Reductive Deprotection of S-tert-butylthio (StBu)
This protocol outlines the removal of the StBu group using a thiol-based reducing agent.
Materials:
-
StBu-protected peptide
-
β-mercaptoethanol (BME) or Dithiothreitol (DTT)
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the StBu-protected peptide in DMF.
-
Prepare a deprotection solution of 20% β-mercaptoethanol and 0.1 M NMM in DMF.
-
Add the deprotection solution to the peptide solution.
-
Stir the reaction at room temperature and monitor its progress by HPLC. The reaction time can vary depending on the peptide sequence.
-
Once the deprotection is complete, the free thiol-containing peptide can be purified by preparative HPLC.
Protocol 3: Reductive Desulfurization of S-Methyl Cysteine to Alanine
This procedure is a harsh method and results in the conversion of the cysteine residue to an alanine residue. It is not a standard deprotection but can be used if this specific modification is desired. This reaction is often performed in the presence of a phosphine reagent like TCEP at elevated temperatures.[8]
Materials:
-
S-methyl cysteine-containing peptide
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ammonium bicarbonate buffer (100 mM, pH 8.0)
Procedure:
-
Dissolve the S-methyl cysteine-containing peptide in 100 mM ammonium bicarbonate buffer.
-
Add a solution of TCEP (e.g., 5 mM final concentration).
-
Heat the reaction mixture at 60-90°C for up to 2 hours.[9]
-
Monitor the conversion of cysteine to alanine by mass spectrometry.
-
After the reaction, the peptide can be purified by HPLC.
Caution: Heating peptides in the presence of TCEP can lead to the desulfurization of cysteine to alanine.[8] This method should be used with a clear understanding of the resulting modification.
Visualizing Orthogonal Protection Strategies
The following diagrams illustrate the logic of orthogonal protection and the workflow for synthesizing a cyclic peptide using an Acm-protected cysteine.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of S-methyl-L-cysteine Incorporation in Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into synthetic peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, potency, and altered receptor affinity. S-methyl-L-cysteine (SMC), a naturally occurring amino acid derivative, offers a simple yet effective modification to the standard cysteine residue. This guide provides a comprehensive comparison of SMC with other cysteine modifications, detailing the validation of its incorporation into synthetic peptides and exploring its biological relevance.
Comparison of S-methyl-L-cysteine with Common S-Protecting Groups for Cysteine
The primary distinction of S-methyl-L-cysteine in peptide synthesis is that the S-methyl group is a permanent modification, not a temporary protecting group. This contrasts with other common cysteine derivatives used in solid-phase peptide synthesis (SPPS), where the protecting group is removed during or after synthesis to yield a free thiol or to form a disulfide bond.
| Feature | S-methyl-L-cysteine (SMC) | S-trityl (Trt) | S-acetamidomethyl (Acm) |
| Nature of Modification | Permanent S-alkylation | Temporary S-protection | Temporary S-protection |
| Stability to TFA | Stable | Labile (cleaved during standard TFA cleavage) | Stable (requires specific deprotection) |
| Incorporation Method | Direct coupling of Fmoc-S-methyl-L-cysteine-OH | Direct coupling of Fmoc-Cys(Trt)-OH | Direct coupling of Fmoc-Cys(Acm)-OH |
| Primary Use | Introduce a permanent modification to mimic natural methylation or alter physicochemical properties. | Synthesis of peptides with free cysteine residues for disulfide bonding or conjugation. | Orthogonal protection for regioselective disulfide bond formation or post-synthetic modification. |
| Cleavage Conditions | Not applicable (permanent) | Cleaved with standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). | Requires specific reagents like iodine or mercury(II) acetate for removal. |
| Potential Side Reactions | Minimal side reactions associated with the S-methyl group during SPPS. | Risk of re-tritylation of other nucleophilic residues if not properly scavenged. | Can be partially removed by some scavengers during TFA cleavage if not carefully controlled. |
| Relative Cost | The cost of Fmoc-S-methyl-L-cysteine-OH can be higher than standard protected cysteine derivatives. | Fmoc-Cys(Trt)-OH is a commonly used and relatively cost-effective reagent. | Generally more expensive than Fmoc-Cys(Trt)-OH. |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-S-methyl-L-cysteine-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the automated coupling of Fmoc-S-methyl-L-cysteine-OH using a standard Fmoc/tBu strategy on a peptide synthesizer.
Materials:
-
Fmoc-S-methyl-L-cysteine-OH
-
Rink Amide resin (or other suitable solid support)
-
Peptide synthesizer
-
DMF (N,N-Dimethylformamide), HPLC grade
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vessel, pre-activate Fmoc-S-methyl-L-cysteine-OH (4 equivalents) with HBTU/HOBt (3.95 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Purification: Centrifuge to collect the crude peptide pellet, wash with cold ether, and dry. Purify the peptide by reverse-phase HPLC.
Protocol 2: Validation of SMC Incorporation by Mass Spectrometry
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Spectrometry Analysis: Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the peptide containing S-methyl-L-cysteine. The mass of an S-methyl-L-cysteine residue is 135.19 g/mol .
-
Tandem MS (MS/MS): To confirm the position of the SMC residue, perform tandem mass spectrometry. Fragment the parent ion and analyze the resulting fragment ions to sequence the peptide and pinpoint the location of the +14 Da mass modification (CH₂) on the cysteine residue.
Protocol 3: Validation of SMC Incorporation by Edman Degradation
Procedure:
-
Sample Preparation: Immobilize the purified peptide on a PVDF membrane.
-
Edman Sequencing: Perform automated Edman degradation. In each cycle, the N-terminal amino acid is derivatized with phenylisothiocyanate (PITC), cleaved, and converted to a phenylthiohydantoin (PTH) amino acid derivative.
-
HPLC Analysis: The PTH-amino acid from each cycle is identified by reverse-phase HPLC by comparing its retention time to a standard chromatogram of known PTH-amino acids.
-
Data Analysis: In the cycle corresponding to the position of the SMC residue, a unique peak for PTH-S-methyl-L-cysteine should be observed. The exact retention time will depend on the specific HPLC system and conditions, and should ideally be confirmed by running a synthesized PTH-S-methyl-L-cysteine standard. Unmodified cysteine is typically unstable under Edman chemistry conditions and may not yield a clear signal unless derivatized.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and validation of S-methyl-L-cysteine containing peptides.
Biological Relevance and Signaling Pathways
S-methyl-L-cysteine and related organosulfur compounds have been shown to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Some studies suggest that S-methylated compounds can inhibit NF-κB activation.
Caption: S-methyl-L-cysteine's potential inhibition of the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Organosulfur compounds are known activators of this protective pathway.
Caption: Activation of the Nrf2 antioxidant pathway by S-methyl-L-cysteine.
A Comparative Guide to the Stability of S-Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a sulfur-protecting group for cysteine residues is a critical determinant in the success of solid-phase peptide synthesis (SPPS). The stability of the S-protecting group throughout the synthesis and its selective removal are paramount for achieving high yield and purity of the target peptide, particularly in the synthesis of complex peptides with multiple disulfide bonds. This guide provides an objective comparison of the stability of commonly used S-protecting groups under various conditions encountered during peptide synthesis, supported by literature data and detailed experimental methodologies.
The Principle of Orthogonal Protection in Peptide Synthesis
Modern peptide synthesis, particularly Fmoc-based SPPS, relies on the principle of orthogonal protection. This strategy employs protecting groups for different functionalities (α-amino, side chains) that can be removed under distinct chemical conditions without affecting each other.[1] For cysteine, the ideal S-protecting group should be stable to the repeated basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) and selectively cleavable under conditions that do not degrade the peptide or remove other side-chain protecting groups.[2]
Comparative Stability of Common S-Protecting Groups
The stability of an S-protecting group is not absolute and depends on the specific reagents, reaction times, and the peptide sequence itself.[3] The following tables summarize the stability of several widely used S-protecting groups under common acidic, basic, oxidative, and reductive conditions encountered in peptide synthesis.
Table 1: Stability to Acidic Conditions
Trifluoroacetic acid (TFA) is the standard reagent for the final cleavage of peptides from the resin and the removal of most acid-labile side-chain protecting groups in Fmoc-SPPS.
| Protecting Group | Reagent | Stability/Cleavage Conditions | Notes |
| Trityl (Trt) | 95% TFA | Cleaved | Standard cleavage condition. Can be cleaved with lower TFA concentrations. |
| 1% TFA in DCM | Slowly cleaved | Useful for selective on-resin deprotection. | |
| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM | Cleaved | More acid-labile than Trt, allowing for milder deprotection. |
| Diphenylmethyl (Dpm) | 95% TFA | Cleaved | Cleavage is generally complete. |
| 1-3% TFA in DCM | Stable | Offers an orthogonal option to the more acid-labile Trt and Mmt groups. | |
| Acetamidomethyl (Acm) | 95% TFA | Stable | Orthogonal to acid-labile groups. Requires specific conditions for removal. |
| tert-Butyl (tBu) | 95% TFA | Stable | Highly stable to TFA, providing orthogonality. |
| S-tert-butylthio (StBu) | 95% TFA | Stable | Stable to acidic conditions, removed by reduction. |
| Tetrahydropyranyl (Thp) | 95% TFA | Cleaved | Complete removal is typically achieved within 2 hours. |
| 1% TFA in DCM | Stable | Allows for use with hyper-acid labile resins. |
Table 2: Stability to Basic, Oxidative, and Reductive Conditions
These conditions are relevant for on-resin modifications, disulfide bond formation, and orthogonal deprotection strategies.
| Protecting Group | Reagent/Condition | Stability/Cleavage Conditions | Notes |
| Trityl (Trt) | 20% Piperidine/DMF | Stable | Compatible with standard Fmoc deprotection cycles. |
| Iodine (I₂) | Cleaved | Allows for on-resin disulfide bond formation. | |
| 4-Methoxytrityl (Mmt) | 20% Piperidine/DMF | Stable | Compatible with standard Fmoc deprotection cycles. |
| Diphenylmethyl (Dpm) | 20% Piperidine/DMF | Stable | Compatible with standard Fmoc deprotection cycles. |
| Acetamidomethyl (Acm) | 20% Piperidine/DMF | Stable | Compatible with standard Fmoc deprotection cycles. |
| Iodine (I₂) | Cleaved | Commonly used for regioselective disulfide bond formation. | |
| Mercury(II) Acetate | Cleaved | An alternative, though less common, deprotection method. | |
| tert-Butyl (tBu) | 20% Piperidine/DMF | Stable | Compatible with standard Fmoc deprotection cycles. |
| Iodine (I₂) | Stable | Orthogonal to oxidative cleavage with iodine. | |
| S-tert-butylthio (StBu) | 20% Piperidine/DMF | Stable | Compatible with standard Fmoc deprotection cycles. |
| DTT, TCEP (Reducing agents) | Cleaved | Cleaved under reductive conditions, offering another level of orthogonality. | |
| Tetrahydropyranyl (Thp) | 20% Piperidine/DMF | Stable | Compatible with standard Fmoc deprotection cycles. |
Experimental Protocols
The following are generalized protocols for assessing the stability of S-protecting groups and for their selective deprotection. Researchers should optimize these protocols for their specific peptide sequence and resin.
Protocol 1: General Procedure for Assessing S-Protecting Group Stability
This protocol can be adapted to test the stability of a given S-protecting group to a specific reagent (e.g., various concentrations of TFA, piperidine, etc.).
-
Peptide Synthesis: Synthesize a short model peptide (e.g., Ac-Ala-Cys(PG)-Gly-NH-Resin, where PG is the protecting group to be tested) on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.
-
Resin Aliquoting: After synthesis, thoroughly wash and dry the peptidyl-resin. Divide the resin into equal aliquots (e.g., 10-20 mg each) into separate reaction vessels.
-
Reagent Treatment: To each aliquot, add a solution of the test reagent (e.g., 1% TFA in DCM, 20% piperidine in DMF, etc.). Allow the reaction to proceed for a defined period (e.g., 30 min, 1h, 2h, 4h).
-
Quenching and Washing: After the specified time, filter the resin and wash it thoroughly with an appropriate solvent (e.g., DCM, DMF) to remove the reagent and any cleaved protecting groups.
-
Cleavage from Resin: Cleave the peptide from a small, dried sample of the treated resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
HPLC Analysis: Analyze the cleaved peptide by reverse-phase HPLC. Compare the chromatogram of the treated sample with that of an untreated control sample to quantify the percentage of the protecting group that has been removed. The eluent can be monitored by absorbance at 220 nm.[4]
Protocol 2: Selective On-Resin Deprotection of Acid-Labile S-Protecting Groups (e.g., Mmt)
This protocol is for the selective removal of a highly acid-labile S-protecting group to allow for on-resin modification or disulfide bond formation.
-
Resin Swelling: Swell the peptidyl-resin containing the Cys(Mmt) residue in dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 1-2% TFA in DCM containing 1-5% triisopropylsilane (TIS) as a scavenger. The reaction is typically complete within 30-60 minutes, but should be monitored for completion.
-
Washing: Wash the resin thoroughly with DCM to remove the cleaved Mmt cations and residual acid.
-
Neutralization: Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF and then wash with DMF before proceeding to the next step (e.g., coupling, oxidation).
Protocol 3: On-Resin Oxidative Cleavage and Disulfide Bond Formation (e.g., Acm)
This protocol is for the removal of the Acm group and simultaneous formation of a disulfide bridge.
-
Resin Swelling: Swell the peptidyl-resin containing the Cys(Acm) residues in DMF.
-
Iodine Treatment: Treat the resin with a solution of iodine (e.g., 10 equivalents per Acm group) in a suitable solvent such as DMF or a mixture of DMF/DCM. The reaction is typically monitored by HPLC and is usually complete within 1-2 hours.
-
Washing: Wash the resin extensively with DMF to remove excess iodine and byproducts. A wash with a sodium thiosulfate solution can be used to quench any remaining iodine.
Protocol 4: Reductive Cleavage of StBu Group
This protocol describes the removal of the StBu protecting group under reducing conditions.
-
Resin Swelling: Swell the peptidyl-resin containing the Cys(StBu) residue in DMF.
-
Reduction: Treat the resin with a solution of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., N-methylmorpholine in DMF). The reaction progress should be monitored.
-
Washing: Wash the resin thoroughly with DMF to remove the reducing agent and the cleaved protecting group.
Logic for S-Protecting Group Selection
The choice of an S-protecting group is a strategic decision that depends on the overall synthetic plan, including the desired disulfide bond pattern and the presence of other sensitive residues. The following diagram illustrates a simplified decision-making workflow for selecting an appropriate S-protecting group in Fmoc-SPPS.
References
A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for the Synthesis of Cysteine-Containing Peptides
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing cysteine residues presents unique challenges. The reactive nature of the cysteine thiol group necessitates a robust protection strategy to prevent unwanted side reactions, such as oxidation and racemization, and to allow for the precise formation of disulfide bonds, which are often critical for the peptide's structure and function. The two predominant solid-phase peptide synthesis (SPPS) methodologies, Boc/Bzl and Fmoc/tBu, offer distinct advantages and disadvantages in this context. This guide provides an objective, data-driven comparison to inform the selection of the optimal strategy for your specific synthetic needs.
Core Principles: A Tale of Two Chemistries
The primary distinction between the Boc/Bzl and Fmoc/tBu strategies lies in the chemical nature of the temporary Nα-amino protecting group and the conditions required for its removal. This fundamental difference dictates the choice of side-chain protecting groups and the overall orthogonality of the synthesis.
-
Boc/Bzl Strategy: This classic approach relies on graduated acid lability. The Nα-Boc (tert-butyloxycarbonyl) group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the more acid-stable side-chain protecting groups, like benzyl (Bzl) for cysteine, are removed in the final step with a strong, hazardous acid like anhydrous hydrogen fluoride (HF).[1][2][3]
-
Fmoc/tBu Strategy: This is a fully orthogonal strategy where the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is removed with a mild base, typically a solution of piperidine in DMF.[4][5] The side-chain protecting groups, such as trityl (Trt) or tert-butyl (tBu), are acid-labile and are removed during the final cleavage from the resin with a TFA-based cocktail.[2] This approach avoids the use of HF and is generally considered milder.[6]
Performance Comparison: Boc/Bzl vs. Fmoc/tBu
The choice between these two strategies has significant implications for the synthesis of cysteine-containing peptides, affecting purity, yield, and the prevalence of side reactions.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate Acid (e.g., 50% TFA in DCM)[1][3] | Mild Base (e.g., 20% piperidine in DMF)[4][5] |
| Cysteine Side-Chain Protection (Typical) | Benzyl (Bzl), Acetamidomethyl (Acm)[7][8] | Trityl (Trt), Acetamidomethyl (Acm), tert-Butyl (tBu)[7][9] |
| Final Cleavage & Side-Chain Deprotection | Strong Acid (e.g., HF, TFMSA)[10][11] | Moderate Acid (e.g., TFA cocktail with scavengers)[5] |
| Orthogonality | Quasi-orthogonal (based on differential acid lability)[3][12] | Fully orthogonal (base-labile vs. acid-labile groups)[2][3] |
| Key Advantage for Cysteine Peptides | Significantly reduced risk of racemization and β-elimination during synthesis cycles.[4] | Milder final cleavage conditions, avoiding hazardous HF.[11] Greater variety of orthogonal cysteine protecting groups available.[9][13] |
| Key Disadvantage for Cysteine Peptides | Requires specialized, hazardous equipment for HF cleavage.[11][14] Limited options for orthogonal disulfide bond formation strategies. | Prone to side reactions like racemization and β-elimination leading to piperidinyl-alanine adducts, especially at the C-terminus.[4][8][15][16] |
Cysteine-Specific Side Reactions: A Quantitative Look
While direct, side-by-side quantitative comparisons for the synthesis of the same peptide are not abundant in the literature, performance can be inferred from extensive data on the prevalent side reactions in each strategy.[2]
| Side Reaction | Boc/Bzl Strategy | Fmoc/tBu Strategy | Impact on Final Product |
| Racemization | Low risk. Repetitive acid deprotection does not promote Cα-proton abstraction.[4] | High risk, especially during coupling. The basic conditions can lead to epimerization.[4][9] | Loss of stereochemical integrity, leading to diastereomeric impurities that are difficult to separate. |
| β-Elimination | Not a significant issue. | A major problem, particularly for C-terminal cysteine. Base-catalyzed elimination forms a dehydroalanine intermediate, which can react with piperidine to form a +85 Da adduct.[4][8][16] | Formation of deletion sequences and difficult-to-remove impurities. |
| S-Alkylation | Can occur during final HF cleavage if scavengers are insufficient. | Can occur during final TFA cleavage from certain linkers (e.g., Wang), where the linker itself acts as an alkylating agent.[17] | Capping of the free thiol, preventing disulfide bond formation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different protection strategies. Below are representative protocols for a standard manual SPPS cycle for peptides containing S-benzyl protected cysteine.
Protocol 1: General Boc-SPPS Cycle (Manual)
This protocol outlines the steps for the addition of a single N-Boc-protected amino acid.[10][12]
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes.[10]
-
Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and then DCM (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes.[10]
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the N-Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add DIEA (4-8 equivalents) to the amino acid solution to begin activation.
-
Add the activated amino acid solution to the neutralized peptide-resin and allow the reaction to proceed for 1-2 hours.
-
Monitor reaction completion with a ninhydrin (Kaiser) test.[12]
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
-
Final Cleavage (Post-Synthesis):
-
After chain assembly, treat the dried peptide-resin with anhydrous HF, typically with a scavenger like anisole, at 0°C for 1 hour.[4]
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
-
Protocol 2: General Fmoc-SPPS Cycle (Manual)
This protocol outlines the steps for the addition of a single N-Fmoc-protected amino acid.[4][5]
-
Nα-Fmoc Deprotection:
-
Washing:
-
Wash the resin thoroughly with DMF (5x), IPA (2x), and again with DMF (3x) to remove all traces of piperidine.[5]
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid by dissolving it with an activator (e.g., HBTU/HOBt, 3.8-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours.
-
Monitor completion with a ninhydrin (Kaiser) test.
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
-
Final Cleavage (Post-Synthesis):
-
After chain assembly, treat the dried peptide-resin with a cleavage cocktail, typically 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water, for 2-3 hours.[5]
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Visualizing the Workflows and Side Reactions
Caption: General workflow for the Boc/Bzl solid-phase peptide synthesis strategy.
Caption: General workflow for the Fmoc/tBu solid-phase peptide synthesis strategy.
Caption: Major side reaction pathways for cysteine residues in Fmoc-SPPS.
Summary and Recommendations
The choice between the Boc/Bzl and Fmoc/tBu strategies for synthesizing cysteine-containing peptides involves a trade-off between the risk of side reactions during synthesis and the harshness of the final cleavage step.
-
Choose Boc/Bzl when:
-
The highest priority is minimizing racemization and β-elimination side reactions.
-
The peptide sequence is long or known to be difficult.[11]
-
The laboratory is equipped to handle hazardous anhydrous HF.
-
-
Choose Fmoc/tBu when:
-
Milder cleavage conditions are required, and the use of HF is not feasible.[11]
-
The synthesis requires complex, orthogonal protection schemes for the regioselective formation of multiple disulfide bonds.[9][13]
-
The peptide is short, and the C-terminal residue is not cysteine, which mitigates the risk of β-elimination.
-
Ultimately, the optimal strategy depends on the specific peptide sequence, the desired disulfide bond architecture, and the available laboratory infrastructure. By carefully considering the data and protocols presented, researchers can make an informed decision to maximize the success of their cysteine-containing peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. lifetein.com [lifetein.com]
- 15. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 16. peptide.com [peptide.com]
- 17. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for N-Boc-S-methyl-L-cysteine Purity
For researchers, scientists, and drug development professionals, ensuring the chemical and stereoisomeric purity of starting materials like N-Boc-S-methyl-L-cysteine is paramount for the synthesis of well-characterized and safe active pharmaceutical ingredients (APIs). This guide provides a comparative overview of key analytical techniques for characterizing the purity of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Techniques
A multi-pronged analytical approach is often necessary for the comprehensive characterization of this compound purity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) for chemical and chiral purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification.
| Technique | Principle | Purpose | Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | Quantify chemical purity and detect process-related impurities (e.g., starting materials, by-products). | High resolution, sensitivity, and reproducibility for quantitative analysis.[1] | May not separate enantiomers. |
| Chiral HPLC | Enantioselective interaction with a chiral stationary phase (CSP), leading to different retention times for enantiomers. | Determine enantiomeric purity (L- vs. D-isomer). | The most effective method for separating and quantifying enantiomers.[2] | Requires specialized and often more expensive chiral columns.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds by HPLC and detects them based on their mass-to-charge ratio (m/z). | Identify unknown impurities by providing molecular weight information.[2] | High sensitivity and specificity for molecular weight determination.[1] | Not ideal for standalone quantitative purity analysis without extensive calibration.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing structural information. | Confirm the chemical structure of the main component and identify and quantify impurities if present at sufficient levels. | Provides detailed structural information for unambiguous identification. Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for the impurity. | Lower sensitivity compared to chromatographic methods for trace impurities.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
Reversed-Phase HPLC for Chemical Purity
This method is designed to separate this compound from potential process-related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Chiral HPLC for Enantiomeric Purity
This method separates the L- and D-enantiomers of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column (e.g., macrocyclic glycopeptide-based like teicoplanin or ristocetin A).[2][4]
-
Mobile Phase: An isocratic mixture of water and methanol with 0.1% formic acid. The exact ratio (e.g., 50:50 to 20:80 water:methanol) should be optimized for the specific column.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
LC-MS for Impurity Identification
This method is used to identify unknown impurities detected by HPLC.
-
Chromatography: Utilize the same column and mobile phase conditions as the RP-HPLC method.
-
Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is generally suitable.[2]
-
MS Settings:
-
Data Analysis: Extract ion chromatograms for expected m/z values of potential impurities and analyze the mass spectra of unknown peaks.
NMR Spectroscopy for Structural Confirmation
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse.
-
Number of Scans: 16-64.[5]
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled.
-
Relaxation Delay: 2-5 seconds.[5]
-
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with reference spectra or expected values to confirm the structure.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for characterizing the purity of this compound.
Caption: Overall analytical workflow for purity characterization.
Caption: Decision tree for selecting the appropriate HPLC method.
References
Navigating Difficult Peptide Sequences: A Comparative Guide to Cysteine Protection Strategies
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of cysteine residues into difficult sequences presents a significant challenge. The unique reactivity of the cysteine thiol group, coupled with the propensity of certain peptide chains to aggregate, demands a carefully considered protection strategy. This guide provides an objective comparison of the performance of various N-Boc- and Fmoc-protected S-substituted-L-cysteine derivatives in overcoming these hurdles, with a focus on experimental data and detailed methodologies.
While a variety of S-protected cysteine derivatives are commercially available, including N-Boc-S-methyl-L-cysteine, this guide will focus on the more extensively documented protecting groups used to mitigate challenges in SPPS. This compound is known as a reagent for the synthesis of potential inhibitors of glycosphingolipid biosynthesis, but its performance in difficult peptide sequences is not as widely reported in the scientific literature[1]. Therefore, we will evaluate the performance of well-established protecting groups to provide a practical guide for peptide chemists.
Performance Comparison of Cysteine Thiol Protecting Groups
The choice of a cysteine protecting group is a critical determinant of the success of peptide synthesis, influencing both the efficiency of coupling reactions and the purity of the final product. Difficult sequences, often characterized by hydrophobicity or the tendency to form secondary structures, can lead to on-resin aggregation, hindering solvent and reagent accessibility. The selection of an appropriate cysteine protecting group can help to disrupt these interactions and improve synthetic outcomes.
Below is a comparative summary of commonly used cysteine protecting groups in the context of both Boc/Bzl and Fmoc SPPS strategies.
| Protecting Group | Chemical Strategy | Stability to Deprotection Conditions | Cleavage Conditions | Key Advantages | Key Disadvantages |
| S-benzyl (Bzl) | Boc/Bzl | Stable to TFA | Anhydrous HF, 0°C, ~1 hr | High stability, cost-effective.[2] | Requires harsh and hazardous deprotection conditions. |
| S-4-Methylbenzyl (Meb) | Boc/Bzl | Slightly reduced stability to repeated TFA treatment in very long peptides | Anhydrous HF, 0°C, ~1 hr | More labile than Bzl, potentially leading to higher yields during HF cleavage.[2] | Still requires HF for cleavage. |
| S-trityl (Trt) | Fmoc/tBu | Labile to repeated piperidine treatment | Mild acid (e.g., TFA cocktails) | Easily cleaved under standard final cleavage conditions. | Prone to causing significant racemization, especially at the C-terminus.[3] |
| S-acetamidomethyl (Acm) | Both | Stable to TFA and piperidine | Iodine, Hg(OAc)₂, AgOTf | Orthogonal to both Boc/Bzl and Fmoc/tBu strategies, useful for regioselective disulfide bond formation.[4] | Requires a separate, potentially toxic, deprotection step. |
| S-tert-butyl (tBu) | Both | Stable to TFA and piperidine | PhS(O)Ph/CH₃SiCl₃ in TFA, or with reducing agents like TIS in TFA at elevated temperatures[5] | Very stable and orthogonal. | Requires specific and sometimes harsh deprotection conditions. |
| S-tert-butylthio (StBu) | Both | Stable to TFA and piperidine | Reducing agents (e.g., thiols, phosphines) | Orthogonal, useful for on-resin cyclization.[3] | Deprotection can sometimes be difficult. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting group strategies. Below are representative protocols for a standard Boc-SPPS cycle for the incorporation of N-Boc-S-benzyl-L-cysteine and a standard Fmoc-SPPS cycle for the incorporation of an S-protected cysteine derivative.
Protocol 1: General Boc-SPPS Cycle for Incorporation of N-Boc-S-benzyl-L-cysteine
This protocol outlines the manual solid-phase peptide synthesis cycle using the Boc/Bzl strategy.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes. Wash the resin with DCM (3x) and then with N,N-Dimethylformamide (DMF) (3x).
-
N-α-Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash the resin with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x).
-
Neutralization: Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes. Wash the resin with DCM (3x).
-
Amino Acid Coupling: In a separate vessel, dissolve N-Boc-S-benzyl-L-cysteine (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture. Add DIEA (4-8 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Washing: Wash the resin with DMF (3x) and DCM (3x). Proceed to the next deprotection and coupling cycle.
Protocol 2: Final Cleavage of S-benzyl Protected Peptides (Boc-SPPS)
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment.
-
Resin Drying: After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
HF Cleavage: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add a scavenger, such as anisole, and cool the vessel in a dry ice/acetone bath. Condense anhydrous HF into the vessel and allow the reaction to proceed at 0°C for approximately 1 hour.
-
HF Evaporation: Evaporate the HF under a vacuum, ensuring it is trapped and neutralized appropriately.
-
Peptide Precipitation and Washing: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide. Filter the precipitated peptide.
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid). Separate the peptide solution from the resin beads. Lyophilize the peptide solution to obtain the crude peptide powder, which can then be purified by HPLC.
Protocol 3: General Fmoc-SPPS Cycle for Incorporation of S-Trityl-L-cysteine
This protocol outlines the manual solid-phase peptide synthesis cycle using the Fmoc/tBu strategy.
-
Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes. Wash the resin with DMF (5x).
-
Amino Acid Coupling: In a separate vessel, dissolve Fmoc-L-Cys(Trt)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. Add a base (e.g., DIEA, 6-10 equivalents) to the amino acid solution and pre-activate for a few minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test.
-
Washing: Wash the resin with DMF (3x) and DCM (3x). Proceed to the next deprotection and coupling cycle.
Protocol 4: Final Cleavage and Deprotection (Fmoc-SPPS)
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by HPLC.
Visualizing the Workflow
To aid in the selection of an appropriate cysteine protection strategy, the following diagram illustrates a simplified decision-making workflow.
Caption: A simplified workflow for selecting a cysteine protection strategy in SPPS.
Mitigating Aggregation in Difficult Sequences
Beyond the choice of the cysteine protecting group, several other strategies can be employed to overcome the challenges posed by difficult sequences:
-
Chaotropic Salts: The addition of salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt secondary structures.
-
High-Temperature Synthesis: Performing coupling reactions at elevated temperatures can help to break up aggregates.
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at specific residues (Ser or Thr) can disrupt the peptide backbone's hydrogen bonding network, preventing aggregation.
-
Backbone Protection: The use of protecting groups on the backbone amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively prevent aggregation.
By carefully selecting the cysteine protecting group and employing these additional strategies, researchers can significantly improve the synthesis of difficult peptide sequences, leading to higher yields and purities of the desired products. This comprehensive approach is essential for advancing research and development in peptide-based therapeutics and other applications.
References
A Comparative Guide to N-Boc-S-methyl-L-cysteine and Its Alternatives in Research and Development
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of complex molecular synthesis. N-Boc-S-methyl-L-cysteine, a protected form of the amino acid cysteine, serves as a critical reagent in various applications, from peptide synthesis to medicinal chemistry. This guide provides an objective comparison of this compound with common alternatives, supported by experimental data and detailed protocols to inform selection and application.
Synthesis of S-Alkylated N-Boc-L-cysteine Derivatives
The synthesis of N-Boc-S-alkyl-L-cysteine derivatives is a crucial first step for their subsequent applications. The efficiency of S-alkylation can vary depending on the alkylating agent and reaction conditions. A general approach involves the protection of the amino group of L-cysteine with a tert-butyloxycarbonyl (Boc) group, followed by the alkylation of the thiol side chain.
A common method for synthesizing N-Boc-S-trityl-L-cysteine involves dissolving S-trityl-L-cysteine in a basic solution, followed by the addition of di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds at room temperature and, after acidification and extraction, can yield the desired product in high purity and quantity.[1]
Table 1: Comparison of Synthesis Yields for N-Boc-S-Protected-L-cysteine Derivatives
| Derivative | Protecting Group | Typical Yield | Reference |
| N-Boc-S-trityl-L-cysteine | Trityl (Trt) | 90% | [1] |
| N-Boc-L-cysteine-diethylphosphate | Diethylphosphate | 94% | [2] |
| N-Boc-L-cysteine-diethylphosphonate | Diethylphosphonate | 82% | [2] |
| N-benzyloxycarbonyl-S-phenyl-L-cysteine methyl ester | Phenyl | 98% | [3] |
| Fmoc-N-methyl-Cys(StBu)-OH* | S-tert-butylthio (StBu) | 91% (overall) | [4] |
Note: This is an N-methylated and Fmoc-protected derivative, included for comparison of a different synthetic strategy.
Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-S-trityl-L-cysteine[1]
-
Dissolve S-trityl-L-cysteine (5 g, 12.7 mmol) in a 2N NaOH solution (80 mL).
-
Add di-tert-butyl dicarbonate (4.5 g, 20 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, acidify the aqueous solution to a pH of 2 with concentrated hydrochloric acid.
-
Extract the product with dichloromethane (2 x 100 mL).
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain N-tert-butoxycarbonyl-S-trityl-L-cysteine (5.3 g, 90% yield) as a white, foamy solid.
Application in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the protection of the cysteine thiol group is crucial to prevent unwanted side reactions.[5] The choice of the S-protecting group affects the overall efficiency, purity, and potential for side reactions like racemization. This compound and its S-alkylated counterparts are key building blocks in the Boc/Bzl SPPS strategy.
Commonly used S-protecting groups in Boc-SPPS include S-benzyl (Bzl), S-trityl (Trt), and S-acetamidomethyl (Acm). The S-benzyl group is robust but requires harsh cleavage conditions (e.g., HF).[5] The S-trityl group is more acid-labile and can be removed during the final TFA cleavage, which is advantageous for routine synthesis of peptides with free thiol groups. The S-acetamidomethyl (Acm) group is orthogonal to the Boc group and stable under acidic conditions, allowing for selective deprotection and disulfide bond formation.[6][7]
Table 2: Performance Comparison of S-Protecting Groups in Cysteine Derivatives for Peptide Synthesis
| Protecting Group | Derivative Example | Deprotection Conditions | Key Advantages | Key Disadvantages | Racemization |
| Methyl (Me) | This compound | Not typically cleaved | Stable, simple alkyl group | Permanent protection, not suitable for disulfide bond formation | Low in Boc-SPPS |
| Trityl (Trt) | N-Boc-S-trityl-L-cysteine | TFA (during final cleavage) | Labile to standard cleavage, cost-effective for free thiol peptides. | Can be reversible, requiring optimized cleavage conditions. | 3.3% (in Fmoc-SPPS with DIPCDI/Oxyma Pure)[8] |
| Acetamidomethyl (Acm) | N-Boc-S-acetamidomethyl-L-cysteine | Iodine or Mercury(II) acetate | Orthogonal to acid-labile groups, allows for selective disulfide bond formation.[6][8] | Removal may involve toxic heavy metals.[8] | Generally low[8] |
| Benzyl (Bzl) | N-Boc-S-benzyl-D-cysteine | Strong acid (e.g., HF) | Robust protection during synthesis. | Harsh cleavage conditions can degrade sensitive peptides.[8] | Low in Boc-SPPS |
Experimental Protocol: General Boc-SPPS Cycle for Incorporation of N-Boc-S-benzyl-D-cysteine[9]
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Activation and Coupling: Pre-activate N-Boc-S-benzyl-D-cysteine (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in N,N-dimethylformamide (DMF) for 2 minutes. Add the activated amino acid to the resin and couple for 2 hours.
-
Washing: Wash the resin with DMF, DCM, and methanol.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After synthesis is complete, treat the resin with anhydrous hydrogen fluoride (HF) to cleave the peptide from the resin and remove the S-benzyl protecting group.
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
Medicinal Chemistry Applications: Inhibition of Sphingomyelin Synthesis
This compound and its derivatives are valuable as educts for the synthesis of potential inhibitors of glycosphingolipid biosynthesis.[9] This pathway is critical for cell signaling, and its dysregulation is associated with various diseases.[10] One key enzyme in this pathway is sphingomyelin synthase (SMS), which catalyzes the transfer of phosphocholine from phosphatidylcholine to ceramide to produce sphingomyelin and diacylglycerol (DAG).[10][11] DAG is a second messenger that can activate downstream signaling cascades, while the degradation of sphingomyelin produces ceramide, which is involved in apoptotic signaling.[11]
Inhibitors of SMS are being investigated for the treatment of diseases such as atherosclerosis, obesity, and diabetes.[10] The development of small molecule inhibitors often involves the synthesis of analogs of the natural substrates, where derivatives of amino acids like S-methyl-L-cysteine can play a role in mimicking portions of the substrate or interacting with the enzyme's active site.
References
- 1. N-Boc-S-Trityl-L-cysteine | 21947-98-8 [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 4. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. The sphingomyelin synthase family: proteins, diseases, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingomyelin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of N-Boc-S-methyl-L-cysteine: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of N-Boc-S-methyl-L-cysteine is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this compound.
Key Safety and Hazard Information
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3]
| Property | Information |
| Chemical Name | N-(tert-Butoxycarbonyl)-S-methyl-L-cysteine |
| CAS Number | 16947-80-1 |
| Molecular Formula | C₉H₁₇NO₄S |
| Known Hazards | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2] |
| Incompatibilities | Violent reaction with strong oxidizers.[4] |
| Storage | Store in a cool, dry place. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing boats, gloves), and solvent rinses.
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible substances, particularly strong oxidizers.[4]
2. Container Selection and Labeling:
-
Choose a chemically resistant, leak-proof container clearly designated for this compound waste.
-
The container must be clearly labeled with the full chemical name, "this compound," and appropriate hazard symbols (e.g., irritant).
3. Waste Collection:
-
Solid Waste: Carefully sweep up solid this compound to avoid dust formation and place it in the designated waste container.[5] Contaminated items such as gloves and weighing paper should also be placed in this container.
-
Liquid Waste: Collect any solutions or reaction mixtures containing this compound in a separate, clearly labeled liquid waste container.
-
Empty Containers: Dispose of empty containers as unused product, ensuring they are properly sealed and labeled.[3]
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area .
-
Keep the waste container away from heat and incompatible materials.
5. Final Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[3]
-
It is the responsibility of the waste generator to properly characterize and classify the waste according to all applicable local, state, and federal regulations.[3]
-
Do not dispose of this compound down the drain or in regular trash. [3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling and disposal.
References
Personal protective equipment for handling N-Boc-S-methyl-L-cysteine
Essential Safety and Handling Guide for N-Boc-S-methyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment and mitigating potential risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an irritant that can cause skin, eye, and respiratory discomfort.[1] Appropriate personal protective equipment is mandatory to prevent exposure.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory | Not required under normal use with adequate ventilation. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[2] |
Operational Plan: Handling and Disposal
Follow this step-by-step guidance for the safe handling and disposal of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[3][4] A chemical fume hood is recommended, especially when generating dust or aerosols.
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][4]
-
Minimize Dust: Take precautions to minimize the generation and accumulation of dust.[3][5]
Safe Handling Procedures
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the compound.[6] Do not eat, drink, or smoke in the laboratory.
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[3] In case of accidental contact, follow the first aid measures outlined below.
-
Weighing and Transfer: When weighing or transferring the powder, do so carefully to avoid creating airborne dust. Use appropriate tools and a draft shield if necessary.
Storage
-
Container: Keep the container tightly closed when not in use.[3][4]
-
Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7] The compound may be sensitive to moisture, air, and light.[3]
Disposal
-
Waste Characterization: It is the responsibility of the waste generator to properly characterize all waste materials according to applicable local, regional, and national regulations.[5]
-
Containerization: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, closed, and clearly labeled container for disposal.[5][8]
-
Disposal Facility: Dispose of the chemical waste at an approved waste disposal plant.[4][6] Do not dispose of with household garbage or allow it to enter drains or waterways.[4][5]
First Aid Measures
In the event of accidental exposure, follow these immediate first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[6] If the person feels unwell, seek medical attention.[4] |
| Skin Contact | Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6] If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | Rinse mouth with water.[7][8] Call a poison center or doctor if you feel unwell.[6] |
Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. 3cded004-64d3-4021-a4bb-030b0b0a42cd.filesusr.com [3cded004-64d3-4021-a4bb-030b0b0a42cd.filesusr.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
